molecular formula C10H9F3O3S B1305661 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone CAS No. 387350-34-7

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1305661
CAS No.: 387350-34-7
M. Wt: 266.24 g/mol
InChI Key: SCGOBFQQPDHVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C10H9F3O3S and its molecular weight is 266.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfonyl-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGOBFQQPDHVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379571
Record name 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-34-7
Record name 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a proposed synthetic pathway for 2-(methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis, this guide presents a logical, three-step approach based on well-established organic chemistry transformations. The pathway commences with the α-bromination of 2'-(trifluoromethyl)acetophenone, followed by nucleophilic substitution with a methylthiol source, and concludes with the oxidation of the resulting thioether to the target sulfone.

This document provides detailed experimental protocols adapted from analogous reactions found in the literature, alongside a summary of expected quantitative data and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis is proposed to proceed via the following three key transformations:

  • Step 1: α-Bromination of 2'-(Trifluoromethyl)acetophenone. The synthesis begins with the selective bromination of the α-carbon of 2'-(trifluoromethyl)acetophenone to yield the intermediate, 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone.

  • Step 2: Synthesis of 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone. The bromo-intermediate undergoes a nucleophilic substitution reaction with sodium thiomethoxide to replace the bromine atom with a methylthio group.

  • Step 3: Oxidation to this compound. The final step involves the oxidation of the sulfide intermediate to the corresponding sulfone, yielding the target compound.

Experimental Protocols

Step 1: α-Bromination of 2'-(Trifluoromethyl)acetophenone

This protocol is adapted from a general procedure for the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as a safer alternative to liquid bromine.[1]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine 2'-(trifluoromethyl)acetophenone (5.0 mmol, 1.0 eq) and pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq).

  • Add glacial acetic acid (20 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to reach completion within 3-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone can be further purified by recrystallization.

Step 2: Synthesis of 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone

This protocol is based on the established nucleophilic substitution of α-haloketones with thiols.[2]

Materials:

  • 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

  • Sodium thiomethoxide

  • Anhydrous methanol or ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone (4.0 mmol, 1.0 eq) in anhydrous ethanol (20 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add sodium thiomethoxide (4.4 mmol, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone, which can be purified by column chromatography on silica gel.

Step 3: Oxidation to this compound

This procedure is adapted from general methods for the oxidation of sulfides to sulfones using hydrogen peroxide.[3]

Materials:

  • 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone (3.0 mmol, 1.0 eq) in glacial acetic acid (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 5-10°C.

  • Slowly add 30% hydrogen peroxide (9.0 mmol, 3.0 eq) dropwise to the stirred solution, maintaining the temperature below 15°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting sulfide.

  • Once the reaction is complete, carefully pour the mixture into a beaker of cold water.

  • The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis pathway, with yields and reaction conditions estimated from analogous reactions in the literature.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
12'-(Trifluoromethyl)acetophenonePyridine hydrobromide perbromideAcetic Acid903-4>80[1]
22-Bromo-1-(2-(trifluoromethyl)phenyl)ethanoneSodium thiomethoxideEthanol0 to RT12-1685-95 (estimated)
32-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone30% Hydrogen PeroxideAcetic Acid5 to RT6-1280-90 (estimated)

Synthesis Pathway Visualization

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Synthesis_Pathway Start 2'-(Trifluoromethyl)acetophenone Step1 Step 1: α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone Step2 Step 2: Thioetherification Intermediate1->Step2 Intermediate2 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct This compound Step1->Intermediate1 Pyridine hydrobromide perbromide, Acetic Acid Step2->Intermediate2 Sodium thiomethoxide, Ethanol Step3->FinalProduct H₂O₂, Acetic Acid

Caption: Proposed three-step synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of public data for this specific molecule, this guide also includes a comparative analysis of its structural isomers, 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 2-(methylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery, particularly in the context of anti-inflammatory agents.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 387350-34-7[1]
Molecular Formula C₁₀H₉F₃O₃S[1]
Molecular Weight 266.24 g/mol [1]
Melting Point 61-63 °C[2]
Boiling Point 412 °C at 760 mmHg[2]

Comparative Analysis of Isomers

To provide a broader context for the physicochemical properties of the target compound, the following table compares its available data with that of its 3- and 4-trifluoromethyl isomers. Positional isomerism can significantly impact a molecule's physical properties and biological activity.

Property2-(trifluoromethyl) Isomer3-(trifluoromethyl) Isomer4-(trifluoromethyl) Isomer
CAS Number 387350-34-7128306-96-7Not available
Molecular Formula C₁₀H₉F₃O₃SC₁₀H₉F₃O₃SC₁₀H₉F₃O₃S
Molecular Weight 266.24 g/mol 266.24 g/mol 266.24 g/mol
Melting Point 61-63 °CNo data availableNo data available
Boiling Point 412 °C at 760 mmHgNo data availableNo data available

Experimental Protocols

Representative Synthesis Workflow:

G General Synthesis Workflow for (Methylsulfonyl)phenylethanone Derivatives start Substituted Acetophenone intermediate1 Indole Formation (Fischer Synthesis) start->intermediate1 Reaction with reagent1 Hydrazine Derivative reagent1->intermediate1 intermediate2 Indole-3-carbaldehyde intermediate1->intermediate2 Vilsmeier-Haack Reaction reagent2 Formylating Agent (e.g., POCl3, DMF) reagent2->intermediate2 final_product Final Hydrazone Derivative intermediate2->final_product Condensation with reagent3 Substituted Hydrazine reagent3->final_product

Caption: General synthetic workflow for related methylsulfonylphenyl derivatives.

Detailed Method for a Related Compound (Synthesis of 2-(4-methylsulfonylphenyl) indole derivatives): [3]

  • Fischer Indole Synthesis: A mixture of p-methylsulfonyl acetophenone and a substituted phenylhydrazine hydrochloride is reacted to form the corresponding indole derivative.

  • Vilsmeier-Haack Formylation: The resulting indole is then formylated at the 3-position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the indole-3-carbaldehyde.

  • Hydrazone Formation: The aldehyde is subsequently reacted with a substituted hydrazine to produce the final hydrazone derivative.

It is important to note that this is a generalized protocol for a related class of compounds and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been documented for this compound, its structural similarity to known cyclooxygenase-2 (COX-2) inhibitors suggests it may exhibit similar pharmacological properties.[4][5] The trifluoromethyl group is a common substituent in many COX-2 inhibitors and can influence their selectivity and potency.[4][6][7]

Hypothesized Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors are designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation with a lower risk of the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

The general signaling pathway of COX-2-mediated inflammation and its inhibition is depicted below.

G General Signaling Pathway of COX-2 Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins catalyzes conversion to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsaid This compound (Hypothesized Inhibitor) nsaid->cox2 inhibits

Caption: Hypothesized mechanism of action via inhibition of the COX-2 pathway.

Conclusion

This compound is a compound for which basic physicochemical data is available. However, a comprehensive understanding of its properties, a detailed synthetic protocol, and its biological activity profile are not yet established in publicly accessible literature. Based on the analysis of structurally related compounds, it is plausible that this molecule may act as a selective COX-2 inhibitor. Further experimental investigation is required to confirm its synthesis, fully characterize its properties, and elucidate its pharmacological effects and potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Technical Guide: 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone (CAS 387350-34-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is a chemical compound notable for its structural motifs—a methylsulfonyl group and a trifluoromethylphenyl group. These functional groups are prevalent in medicinal chemistry and are often associated with compounds developed as selective COX-2 inhibitors. This technical guide provides a summary of the available physicochemical properties and safety information for this compound.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 387350-34-7
Molecular Formula C₁₀H₉F₃O₃S
Molecular Weight 266.24 g/mol
Melting Point 61-63 °C
MDL Number MFCD01941307

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear protective safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage
  • Avoid prolonged or repeated exposure.

  • Do not breathe dust or vapor.

  • Do not get in eyes, on skin, or on clothing.

  • Keep container tightly closed.

  • Store in a cool, dry, well-ventilated place.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water.

Experimental Protocols

Potential Applications in Drug Development

The structural features of this compound, specifically the methylsulfonylphenyl and trifluoromethylphenyl moieties, are found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. These drugs are designed to target the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. This selectivity can reduce the gastrointestinal side effects associated with older NSAIDs.

While no specific biological activity has been reported for this compound, its structure suggests it could be a valuable intermediate or building block for the synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drug discovery.

Visualizations

Due to the lack of published research detailing specific signaling pathways or experimental workflows involving this compound, no diagrams can be generated at this time.

Below is a conceptual workflow for the characterization of a novel chemical compound, which can be applied to this molecule.

G General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP Assay Biological Assays (e.g., Enzyme Inhibition) NMR->Assay MS->Assay IR->Assay MP->Assay Activity Determination of Biological Activity Assay->Activity

Caption: General workflow for synthesizing and characterizing a new chemical compound.

Structure Elucidation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental guide on the structure elucidation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, including specific quantitative data and experimental protocols, is not publicly available. This document aims to provide a foundational guide for researchers and drug development professionals on the anticipated structural features and the methodologies that would be employed for its characterization.

Chemical Identity:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉F₃O₃S
Molecular Weight 266.24 g/mol
CAS Number 387350-34-7

Predicted Structural Features and Spectroscopic Analysis

The structure of this compound combines a trifluoromethyl-substituted aromatic ring with a methylsulfonyl ethanone side chain. The elucidation of this structure would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfonyl and carbonyl groups, and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution of the trifluoromethyl group. The methylene protons would appear as a singlet, and the methyl protons of the sulfonyl group would also be a singlet, typically in the upfield region.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, the methyl carbon of the sulfonyl group, and the carbon of the trifluoromethyl group. The trifluoromethyl group would cause a characteristic quartet splitting of the carbon to which it is attached due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 266.[1] Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ would be observed at m/z 267, 289, and 284, respectively.[1] Key fragmentation patterns would likely involve the loss of the methylsulfonyl group, the trifluoromethyl group, and cleavage of the ethanone backbone.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The sulfonyl group (SO₂) would exhibit two strong stretching bands, usually around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-F stretching vibrations of the trifluoromethyl group would also be prominent.

Proposed Synthesis and Characterization Workflow

While a specific protocol is not available, a plausible synthetic route and the subsequent characterization workflow can be outlined.

Synthesis Workflow

A potential synthesis could involve the reaction of a suitable derivative of 2-(trifluoromethyl)benzene with a methylsulfonyl-containing reagent. The general workflow for such a synthesis and subsequent purification would be as follows:

G start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Spectroscopic Characterization purification->characterization final_product Pure Product characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Structure Elucidation Logic

The process of confirming the structure would follow a logical progression of spectroscopic analysis.

G ms Mass Spectrometry (Confirm Molecular Weight) ir Infrared Spectroscopy (Identify Functional Groups) ms->ir nmr_1h ¹H NMR (Determine Proton Environment) ir->nmr_1h nmr_13c ¹³C NMR (Identify Carbon Skeleton) nmr_1h->nmr_13c structure Final Structure Confirmation nmr_13c->structure

Caption: Logical flow of spectroscopic analysis for structure elucidation.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the types of experiments that would be necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence would be used. A larger number of scans (e.g., 1024 or more) would be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structure elucidation of this compound would be a straightforward process for a skilled synthetic or analytical chemist, employing standard spectroscopic techniques. However, the lack of publicly available experimental data necessitates that any researcher interested in this compound would need to perform the synthesis and characterization in their own laboratory. The information provided here serves as a guide to the expected results and the methodologies to be employed.

References

In-depth Technical Guide: Unraveling the Mechanism of Action of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is limited in publicly available literature. This guide provides a hypothesized mechanism of action based on the well-established activities of structurally analogous compounds. The core structural motifs, specifically the methylsulfonylphenyl and trifluoromethylphenyl groups, are prominent features in a class of selective cyclooxygenase-2 (COX-2) inhibitors. Therefore, this document will focus on the probable action of the title compound as a COX-2 inhibitor.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Based on structural similarity to known pharmacologically active molecules, this compound is proposed to act as a selective inhibitor of cyclooxygenase-2 (COX-2). The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory processes.[3]

Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (e.g., traditional NSAIDs) that also inhibit COX-1. The presence of the methylsulfonylphenyl moiety is a classic feature of many selective COX-2 inhibitors, which contributes to their specific binding within the active site of the COX-2 enzyme.

Quantitative Data: In Vitro Inhibitory Activity of Structurally Related Compounds

To provide a quantitative perspective on the likely potency of this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related compounds containing both methylsulfonylphenyl and trifluoromethylphenyl or similar moieties. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone140.2556
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine>35.60.07>508.6
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (range)-0.07 - 0.3942.3 - 508.6
Rofecoxib (contains a methylsulfonylphenyl group)>10025>4.0[4]
Celecoxib (contains a sulfonamide and a trifluoromethylphenyl group)826.812[4]

Signaling Pathway

The proposed mechanism of action involves the inhibition of the cyclooxygenase signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound would block the production of these pro-inflammatory prostaglandins.

COX_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, Platelet function) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Isomerases Inhibitor This compound Inhibitor->COX2

Caption: Hypothesized COX-2 Signaling Pathway Inhibition.

Experimental Protocols

To experimentally validate the hypothesized mechanism of action, a detailed in vitro cyclooxygenase inhibition assay would be required. The following protocol outlines a representative method for determining the IC50 values for COX-1 and COX-2.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., a non-selective NSAID like indomethacin and a selective COX-2 inhibitor like celecoxib)

  • 96-well microplates

  • Microplate reader

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the assay buffer.

    • Prepare a stock solution of the heme cofactor in the assay buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, heme solution, and either the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Add the various concentrations of the test compound, reference inhibitors, or vehicle control (e.g., DMSO in assay buffer) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Reaction Incubation and Termination:

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the enzymatic conversion of arachidonic acid.

    • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection of Prostaglandin Production:

    • The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader. The amount of prostaglandin produced is proportional to the color change.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Heme, Substrate) Incubation Add Enzyme, Heme, and Inhibitor to 96-well Plate Incubate Reagents->Incubation Compound Prepare Serial Dilutions (Test Compound & Controls) Compound->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubate Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure Product Formation (e.g., Colorimetric) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion

References

Potential Biological Targets of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct biological studies, quantitative inhibitory data, or specific experimental protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone have been publicly documented. However, based on its structural features—specifically the presence of a methylsulfonylphenyl moiety and a trifluoromethylphenyl group—a strong hypothesis can be formulated regarding its potential biological targets. Many compounds with these structural motifs are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4][5] This guide will, therefore, explore the potential interaction of this compound with COX-2, drawing upon established data and experimental protocols for structurally related and well-characterized COX-2 inhibitors.

Introduction

This compound is a small molecule with the chemical formula C₁₀H₉F₃O₃S. Its structure incorporates a methylsulfonyl group attached to a phenyl ring and a trifluoromethyl-substituted phenyl ring, both of which are common pharmacophores in selective COX-2 inhibitors. The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Hypothesized Biological Target: Cyclooxygenase-2 (COX-2)

The primary hypothesized biological target for this compound is the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is predicated on the established structure-activity relationships of numerous selective COX-2 inhibitors. The methylsulfonyl group is a key feature of many potent COX-2 inhibitors, where it is known to bind to a secondary pocket in the COX-2 active site, contributing to both potency and selectivity.[1][2]

Quantitative Data from Structurally Related COX-2 Inhibitors

To provide a framework for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory activities of several structurally analogous compounds against COX-1 and COX-2.

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone140.2556[3]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine>35.60.07>508.6[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to determine the biological activity of this compound, based on standard practices for evaluating COX inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the test compound are prepared.

  • The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

  • The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

  • The concentration of PGE₂ produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of the compound on COX-1 and COX-2 in a more physiologically relevant environment.

Materials:

  • Freshly drawn human venous blood from healthy volunteers

  • Test compound

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Heparin (anticoagulant)

  • EIA kits for thromboxane B₂ (TXB₂) (as a marker of COX-1 activity) and PGE₂ (as a marker of COX-2 activity)

Procedure:

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for a pre-determined time (e.g., 1 hour) at 37°C.

  • For the COX-2 assay, LPS is added to the blood samples to induce COX-2 expression and PGE₂ production, followed by incubation for 24 hours at 37°C.

  • For the COX-1 assay, the blood is allowed to clot for 1 hour at 37°C to induce TXB₂ production.

  • Plasma (for PGE₂ measurement) and serum (for TXB₂ measurement) are separated by centrifugation.

  • The concentrations of PGE₂ and TXB₂ are determined using their respective EIA kits.

  • IC₅₀ values are calculated as described for the in vitro assay.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible Enzyme) Proinflammatory_Stimuli->COX2 Upregulates Expression Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->COX2 Inhibits

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

Assay_Workflow Start Start Prepare_Compound Prepare Test Compound Dilutions Start->Prepare_Compound Pre_incubation Pre-incubate Enzyme (COX-1 or COX-2) with Compound Prepare_Compound->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify PGE₂ Production (EIA) Terminate->Quantify Calculate Calculate IC₅₀ Value Quantify->Calculate End End Calculate->End

Caption: Workflow for determining in vitro COX inhibitory activity.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, its chemical structure strongly suggests that it is a candidate for selective COX-2 inhibition. The information and protocols provided in this guide, based on well-characterized analogous compounds, offer a robust framework for the future investigation of this molecule's therapeutic potential. Further research, beginning with the outlined in vitro and ex vivo assays, is necessary to confirm this hypothesis and to quantify its potency and selectivity.

References

An In-depth Technical Guide on the Potential COX-2 Inhibitory Activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential cyclooxygenase-2 (COX-2) inhibitory activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. As of the latest literature review, no direct experimental data for this specific compound's biological activity has been published. The information presented herein is based on the well-established structure-activity relationships of structurally analogous compounds and should be considered a theoretical framework to guide future research.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Two principal isoforms of COX have been identified: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes. The selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The chemical scaffold of this compound incorporates key pharmacophoric features present in known selective COX-2 inhibitors. The methylsulfonylphenyl group is a common moiety in several potent and selective COX-2 inhibitors, where it is known to interact with a specific side pocket in the COX-2 enzyme active site. Additionally, the presence of a trifluoromethyl group on the phenyl ring is a feature of several COX-2 selective inhibitors, including the well-known drug Celecoxib. This guide explores the theoretical basis for the COX-2 inhibitory potential of this compound, details relevant experimental protocols for its evaluation, and presents data from structurally related compounds to provide a foundation for its potential efficacy.

Structure-Activity Relationship and Rationale for COX-2 Inhibition

The rationale for investigating this compound as a COX-2 inhibitor is rooted in the established structure-activity relationships of diarylheterocyclic and related classes of inhibitors.

  • The Methylsulfonyl Moiety: The SO2Me (methylsulfonyl) group is a critical pharmacophore for COX-2 selectivity. It is capable of inserting into a secondary pocket present in the active site of COX-2, but not COX-1. This interaction is a key determinant of the selective inhibition of COX-2.

  • The Trifluoromethyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can enhance the potency and selectivity of COX-2 inhibitors. In celecoxib, this group contributes to the overall binding affinity and selectivity.

Given these structural features, it is hypothesized that this compound will exhibit selective inhibitory activity against the COX-2 enzyme.

Quantitative Data for Structurally Analogous Compounds

While no direct inhibitory data for this compound is available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related compounds to provide a predictive context. These compounds share either the methylsulfonylphenyl or the trifluoromethylphenyl ketone/heterocycle core.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference Compound
3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone140.2556Yes
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)>1000.07>1428No
Celecoxib150.04375Yes

Table 1: In Vitro COX Inhibitory Activity of Structurally Related Compounds. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.

Experimental Protocols

To empirically determine the COX-2 inhibitory activity of this compound, the following in vitro experimental protocols are recommended.

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • 96-well microplates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitors to the respective wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates COX2_Induction COX-2 Gene Induction Inflammatory_Stimuli->COX2_Induction Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate COX2_Induction->COX2_Enzyme upregulates PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Test_Compound This compound Test_Compound->COX2_Enzyme inhibits experimental_workflow start Start prep Prepare Reagents (Enzymes, Buffers, Compounds) start->prep plate Plate Setup (Enzyme, Buffer, Heme) prep->plate add_inhibitor Add Test Compound / Control plate->add_inhibitor pre_incubate Pre-incubate (e.g., 15 min at RT) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate Incubate (e.g., 10 min at 37°C) add_substrate->incubate stop Terminate Reaction incubate->stop detect Detect Prostaglandin Production stop->detect analyze Data Analysis (Calculate % Inhibition, IC50) detect->analyze end End analyze->end

Spectroscopic Analysis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of compounds with similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Sulfonyl)3.1 - 3.4Singlet3H
CH₂ (Methylene)4.5 - 4.9Singlet2H
Aromatic H7.6 - 8.2Multiplet4H
¹³C NMR Predicted Chemical Shift (δ, ppm)
CH₃ (Sulfonyl)42 - 45
CH₂ (Methylene)65 - 69
Aromatic C125 - 140
C=O (Ketone)190 - 195
CF₃120 - 125 (quartet)
Aromatic C-CF₃128 - 132
Table 2: Predicted Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1690 - 1710Strong
SO₂ (Sulfone)1300 - 1350 and 1120 - 1160Strong, two bands
C-F (Trifluoromethyl)1100 - 1200Strong
Aromatic C-H3000 - 3100Medium to Weak
Aromatic C=C1450 - 1600Medium to Weak
Aliphatic C-H2900 - 3000Weak
Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is for a soft ionization technique like Electrospray Ionization (ESI).

IonPredicted m/zNotes
[M+H]⁺267.03Molecular ion plus a proton
[M+Na]⁺289.01Molecular ion plus a sodium adduct
[M+K]⁺304.98Molecular ion plus a potassium adduct

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the hydrogen and carbon environments of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Instrument Setup: The NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field. A standard reference compound, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.[3]

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before sample application. Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

Alternative Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The solvent should be of high purity to avoid interference.

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized to achieve a stable spray and maximize the signal of the analyte.

  • Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.[6] The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the ion of interest (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID).

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and potential fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragmentation MS_Acq->MS_Proc

Caption: General workflow for spectroscopic analysis.

Mass_Spectrometry_Fragmentation cluster_frags Potential Fragmentation Pathways Mol_Ion [M+H]⁺ m/z = 267.03 Frag1 Loss of SO₂CH₃ (-79 Da) Mol_Ion->Frag1 CID Frag2 Loss of CF₃ (-69 Da) Mol_Ion->Frag2 CID Frag3 Loss of C₆H₄CF₃ (-145 Da) Mol_Ion->Frag3 CID Frag4 Loss of CO (-28 Da) Mol_Ion->Frag4 CID Product1 [C₉H₆F₃O]⁺ m/z = 188.04 Frag1->Product1 Product2 [C₁₀H₉O₃S]⁺ m/z = 198.03 Frag2->Product2 Product3 [C₃H₅O₂S]⁺ m/z = 122.00 Frag3->Product3 Product4 [C₉H₉F₃O₂S]⁺ m/z = 239.03 Frag4->Product4

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Given the absence of specific experimental data in publicly accessible literature, this document outlines its known physicochemical properties and presents detailed, standardized protocols for the empirical determination of its solubility and stability profiles. Furthermore, this guide illustrates general experimental workflows and the key factors influencing these critical parameters for small molecules in drug discovery and development.

Introduction

This compound is a small molecule of interest within chemical and pharmaceutical research. An understanding of its solubility and stability is paramount for its potential application, particularly in drug development, where these properties critically influence bioavailability, formulation, and shelf-life. This document serves as a foundational resource for researchers, compiling the known characteristics of this compound and providing standardized methodologies for its comprehensive profiling.

Physicochemical Properties

PropertyValueSource
CAS Number 387350-34-7[1][2][3]
Molecular Formula C₁₀H₉F₃O₃S[1][2][4]
Molecular Weight 266.24 g/mol [1][5]
Melting Point 61-63°C[2][5]
Appearance Off-white solid[2]
Predicted XlogP 1.9[4]

XlogP is a computed value for the logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.

Experimental Protocols for Solubility Determination

The following are detailed, standard protocols for determining the aqueous and solvent solubility of a solid compound such as this compound.

Thermodynamic Solubility in Aqueous Buffer

This method determines the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Calibrated analytical balance

  • 2 mL screw-cap vials

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).

  • Create a calibration curve by diluting the stock solution to a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with ACN. Analyze these standards via HPLC to establish a standard curve of peak area versus concentration.

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with ACN to a concentration within the range of the calibration curve.

  • Analyze the diluted sample by HPLC.

  • Determine the concentration of the compound in the diluted sample using the calibration curve.

  • Calculate the solubility in the original buffer by accounting for the dilution factor.

Kinetic Solubility in Organic Solvents

This high-throughput method is often used in early discovery to assess solubility in various organic solvents relevant to formulation.

Materials:

  • This compound

  • A panel of organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • In a 96-well plate, add increasing volumes of the DMSO stock solution to different wells.

  • Add the target organic solvent to each well to a final constant volume.

  • Seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Measure the turbidity (absorbance at a high wavelength, e.g., 650 nm) of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Curve (HPLC Standards) G Analyze via HPLC A->G B Add Excess Solid Compound to Aqueous Buffer C Equilibrate on Shaker (24-48h at 25°C/37°C) B->C D Separate Solid and Supernatant (Centrifugation) C->D E Filter Supernatant D->E F Dilute Filtered Supernatant E->F F->G H Calculate Concentration using Calibration Curve G->H

Caption: General workflow for determining the thermodynamic aqueous solubility of a compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to evaluate the chemical stability of this compound under various stress conditions.

pH-Dependent Hydrolysis

This study assesses the compound's stability in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

  • Thermostatic incubator

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification (optional)

Procedure:

  • Prepare a stock solution of the compound in a minimal amount of a co-solvent like ACN.

  • Spike the stock solution into the different pH buffers to a final concentration (e.g., 10 µg/mL), ensuring the co-solvent percentage is low (e.g., <1%).

  • Immediately after preparation (t=0), take an aliquot from each buffer, dilute if necessary, and analyze by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the remaining parent compound.

  • Plot the percentage of the remaining compound against time for each pH.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

  • (Optional) Analyze samples by LC-MS to identify major degradation products.

Photostability

This protocol evaluates the compound's stability when exposed to light.

Materials:

  • This compound

  • Quartz cuvettes or clear glass vials

  • Amber vials (as dark controls)

  • A photostability chamber with controlled light exposure (e.g., Xenon lamp)

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of the compound in a suitable solvent (e.g., 50:50 ACN:water).

  • Place the solution in both clear and amber vials.

  • Expose the vials to a controlled light source in a photostability chamber according to ICH guidelines.

  • At t=0 and subsequent time points, withdraw samples from both the exposed and dark control vials.

  • Analyze the samples by HPLC to quantify the parent compound.

  • Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

G Workflow for Chemical Stability Assessment A Prepare Compound Solution in Stress Medium (e.g., pH buffer, solvent) B Analyze Initial Sample (t=0) via HPLC A->B C Apply Stress Condition (e.g., Heat, Light, pH) A->C D Collect Samples at Defined Time Points C->D E Analyze Samples via HPLC D->E F Quantify Remaining Parent Compound E->F G Plot % Remaining vs. Time and Calculate Half-life F->G

Caption: General workflow for assessing the chemical stability of a compound under stress conditions.

Factors Influencing Solubility and Stability

The solubility and stability of this compound are governed by a combination of its intrinsic molecular properties and external environmental factors.

G Factors Influencing Compound Solubility and Stability cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Environmental Factors A Lipophilicity (XlogP) Sol Solubility A->Sol B Crystal Lattice Energy (Melting Point) B->Sol C Molecular Weight C->Sol D Presence of Ionizable Groups D->Sol Stab Stability D->Stab E Chemical Bonds (Susceptibility to Hydrolysis/Oxidation) E->Stab F pH of the Medium F->Sol F->Stab G Temperature G->Sol G->Stab H Solvent/Co-solvents H->Sol I Presence of Light I->Stab J Presence of Oxidizing Agents J->Stab

Caption: Key intrinsic and extrinsic factors that influence the solubility and stability of a small molecule.

Conclusion

While specific experimental data for the solubility and stability of this compound are currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The provided physicochemical data serves as a starting point for experimental design, and the detailed protocols offer robust methods for generating reliable solubility and stability profiles. A thorough understanding of these properties is essential for advancing the scientific and developmental potential of this compound.

References

Methodological & Application

Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the initial α-bromination of 1-(2-(trifluoromethyl)phenyl)ethanone to yield an intermediate, 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone. This is followed by a nucleophilic substitution reaction with sodium methanesulfinate to produce the final target compound. The protocols detailed herein are based on established methodologies for the synthesis of analogous α-sulfonyl ketones and have been adapted for this specific substrate. This document includes comprehensive experimental procedures, tabulated quantitative data, and graphical representations of the synthetic workflow to ensure reproducibility and clarity for researchers.

Introduction

α-Sulfonyl ketones, also known as β-keto sulfones, are significant structural motifs in a variety of biologically active molecules and serve as versatile building blocks in organic synthesis. Their utility is underscored by their presence in various pharmaceutical agents, where the sulfonyl group can act as a key pharmacophore, influencing properties such as solubility, metabolic stability, and target binding affinity. The title compound, this compound, incorporates both a methylsulfonyl group and a trifluoromethylated phenyl ring, features often associated with enhanced biological activity and favorable pharmacokinetic profiles in drug candidates.

The synthetic strategy presented here is a robust and widely applicable method for the preparation of α-sulfonyl ketones. The first step involves the selective bromination at the α-carbon of the ketone, 1-(2-(trifluoromethyl)phenyl)ethanone. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering advantages in handling and selectivity over liquid bromine. The subsequent step is a nucleophilic substitution where the bromide is displaced by the methanesulfinate anion, generated from sodium methanesulfinate. This reaction efficiently forms the desired carbon-sulfur bond, yielding the target α-sulfonyl ketone.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

This procedure details the α-bromination of 1-(2-(trifluoromethyl)phenyl)ethanone using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 1-(2-(trifluoromethyl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in dichloromethane (DCM).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone.

Part 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the α-bromo ketone with sodium methanesulfinate.

Materials:

  • 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

  • Sodium methanesulfinate (CH₃SO₂Na)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a mixture of ethanol and water.

  • Add sodium methanesulfinate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

ReagentMolecular Weight ( g/mol )Molar Equivalents
1-(2-(trifluoromethyl)phenyl)ethanone188.151.0
N-Bromosuccinimide (NBS)177.981.1
p-Toluenesulfonic acid (PTSA)172.200.1 (catalytic)
Solvent - -
Dichloromethane (DCM)84.93-
Temperature - -
Reflux--
Typical Yield - ~85-95%

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar Equivalents
2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone267.041.0
Sodium methanesulfinate102.091.2
Solvent - -
Ethanol/Water--
Temperature - -
Room Temperature--
Typical Yield - ~70-85%

Mandatory Visualization

Synthesis_Workflow start_material 1-(2-(trifluoromethyl)phenyl)ethanone reagents1 NBS, PTSA (cat.) DCM, Reflux intermediate 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone reagents1->intermediate Bromination reagents2 CH₃SO₂Na Ethanol/Water, RT final_product This compound reagents2->final_product Sulfonylation Logical_Relationship cluster_precursors Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product ketone 1-(2-(trifluoromethyl)phenyl)ethanone bromo_ketone 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone ketone->bromo_ketone α-Bromination sulfinate Sodium Methanesulfinate target This compound sulfinate->target bromo_ketone->target Nucleophilic Substitution

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in In Vitro COX-2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is inducible and upregulated at sites of inflammation.[1] The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory therapies with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3]

The compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone contains key structural motifs, such as the methylsulfonyl phenyl group, which is common in selective COX-2 inhibitors.[4] This document provides detailed application notes and a comprehensive protocol for evaluating the in vitro inhibitory activity of this compound against the COX-2 enzyme.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity and selectivity data for this compound against human recombinant COX-1 and COX-2 enzymes. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound > 500.25> 200
Celecoxib (Reference)13.020.4926.57

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.[5]

Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay (Colorimetric Method)

This protocol is adapted from standard methodologies for determining the potency of COX inhibitors.[2]

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Ovine or human recombinant COX-1 enzyme (for selectivity testing)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (reference inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 590 nm[2]

2. Preparation of Reagents:

  • Test Compound and Reference Inhibitor: Prepare stock solutions of this compound and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer to the desired working concentration as per the manufacturer's instructions. Keep the enzyme on ice.

  • Substrate Solution: Prepare a working solution of arachidonic acid in the assay buffer.

3. Assay Procedure:

  • Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[1]

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[1]

  • Colorimetric Development: Immediately add the colorimetric probe (TMPD) to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid and subsequent color development.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

Signaling Pathway

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Inhibitor->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression

Caption: The COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions - Substrate Solution Add_Enzyme Add COX-2 Enzyme and Heme to Plate Reagent_Prep->Add_Enzyme Add_Inhibitor Add Test Compound or Vehicle (DMSO) Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate (15 min) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid & TMPD Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate (10 min, 37°C) Add_Substrate->Incubate_Reaction Read_Plate Measure Absorbance (590 nm) Incubate_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro colorimetric COX-2 inhibition assay.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is a compound with structural features suggesting potential activity as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4][5] The presence of the methylsulfonylphenyl group is a common feature in many known COX-2 inhibitors.[1][2][4][5] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase-1 (COX-1).[6][7][8] COX-2 is inducibly expressed in response to pro-inflammatory signals and is involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7][9]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and selectivity towards COX-2. The primary assay described is the quantification of prostaglandin E2 (PGE2) production in a cellular model.

Signaling Pathway of COX-2 in Inflammation

Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2 (PGH2).[4] PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including PGE2, which plays a significant role in inflammation.[6] COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced by inflammatory stimuli.[6][7] Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa.[7]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 Cell_Membrane->PLA2 substrate for Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate for PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 produces Inflammation Inflammation & Pain PGE2->Inflammation mediates Compound 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Compound->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

Cell-Based Assay for COX-2 Inhibition: PGE2 Quantification by ELISA

This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the inhibitory activity of this compound on COX-2.

Materials:

  • Human macrophage-like cell line (e.g., U937 or THP-1) or other suitable cells expressing COX-2 upon stimulation.

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) for inducing COX-2 expression.

  • This compound.

  • DMSO (vehicle for the compound).

  • Prostaglandin E2 (PGE2) ELISA Kit.[10][11][12][13]

  • Phosphate Buffered Saline (PBS).

  • Microplate reader.

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. Cell Differentiation (if required) A->B C 3. Compound Treatment B->C D 4. LPS Stimulation C->D E 5. Supernatant Collection D->E F 6. PGE2 ELISA E->F G 7. Data Analysis F->G

Caption: Workflow for the cell-based COX-2 inhibition assay.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in a 24-well plate at a density that allows for optimal growth and response to stimuli.

  • Cell Differentiation (for U937 or THP-1 cells):

    • If using monocyte-like cells, differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-incubate the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO only).

  • LPS Stimulation:

    • Induce COX-2 expression by adding LPS to the wells at a final concentration of 1 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for PGE2 measurement. Samples can be assayed immediately or stored at -80°C.[10]

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[10][11][12][13][14] This typically involves:

      • Preparation of a standard curve using the provided PGE2 standards.

      • Addition of standards and samples to the antibody-coated plate.

      • Addition of a PGE2-enzyme conjugate.

      • Incubation, washing, and addition of a substrate.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits PGE2 production by 50%).

Data Presentation

The following tables represent hypothetical data obtained from the described cell-based assay.

Table 1: Inhibition of LPS-Induced PGE2 Production by this compound

Compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition
0 (Vehicle Control)15000
0.01135010
0.197535
152565
1015090
1007595

Table 2: IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound0.5>100>200
Celecoxib (Reference)0.0415375
Indomethacin (Non-selective)0.60.10.17

Note: COX-1 IC50 values would be determined using a separate assay, such as a whole blood assay or an assay with purified enzyme.[8][15]

Conclusion

The provided protocols and application notes offer a framework for evaluating the efficacy and selectivity of this compound as a COX-2 inhibitor in cell-based assays. The primary endpoint is the quantification of PGE2, a key inflammatory mediator. The structural characteristics of the compound, along with the described methodologies, provide a strong basis for its investigation as a potential anti-inflammatory agent. Further studies, including in vivo models, would be necessary to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Testing 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing appropriate animal models to assess the efficacy of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a compound with potential anti-inflammatory and analgesic properties. The structural motifs of the compound, specifically the methylsulfonylphenyl group, suggest a potential mechanism as a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade.[1][2][3][4][5] Additionally, the trifluoromethylphenyl moiety is found in compounds targeting pathways like the transient receptor potential A1 (TRPA1) channel, which is involved in pain and inflammation.[6] Therefore, the following protocols focus on well-established animal models of inflammation and nociceptive pain to evaluate the therapeutic potential of this compound.

I. Rationale for Model Selection

The choice of animal models is critical for elucidating the pharmacological profile of a test compound. Based on the structural components of this compound, the following models are recommended:

  • Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for screening potential anti-inflammatory drugs.[7][8][9] It allows for the quantification of the inhibitory effect of a compound on edema formation.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model of chronic inflammation and persistent pain that mimics aspects of rheumatoid arthritis in humans.[7][8] This model is suitable for evaluating the long-term efficacy of a compound on both inflammation and associated pain behaviors.

  • Formalin-Induced Nociception: A biphasic model of pain that distinguishes between acute nociceptive pain and inflammatory pain.[1][2][9] This allows for the characterization of the analgesic properties of the compound.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: A model to investigate the potential of the compound to mitigate neuroinflammatory processes, which are implicated in various neurodegenerative diseases.[10][11][12][13]

II. Experimental Protocols

A. Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow Diagram:

G acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Compound/Vehicle Administration (p.o.) baseline->admin induction Carrageenan Injection (s.c.) admin->induction measurement Paw Volume Measurement (hourly) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis G induction CFA Injection (i.d.) development Arthritis Development (14 days) induction->development grouping Grouping & Treatment Initiation development->grouping assessment Weekly Assessments: Paw Volume Arthritic Score Mechanical Allodynia grouping->assessment termination Experiment Termination & Data Analysis assessment->termination G formalin Formalin Injection trpa1 TRPA1 Activation formalin->trpa1 inflammation Local Inflammation formalin->inflammation phase1 Phase 1 (Acute Pain) phase2 Phase 2 (Inflammatory Pain) c_fibers C-Fiber Activation trpa1->c_fibers c_fibers->phase1 spinal_cord Spinal Cord Sensitization c_fibers->spinal_cord spinal_cord->phase2 cox2 COX-2 Upregulation inflammation->cox2 prostaglandins Prostaglandin Release prostaglandins->spinal_cord cox2->prostaglandins G lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation

References

Application Notes and Protocols for High-Throughput Screening with 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in high-throughput screening (HTS) for drug discovery. Based on its structural motifs, this compound is a candidate for screening against key targets in inflammation and immunology, particularly Cyclooxygenase-2 (COX-2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₉F₃O₃SN/A
Molecular Weight 266.24 g/mol N/A
CAS Number 387350-34-7N/A

Hypothesized Biological Activity

The chemical structure of this compound contains a methylsulfonyl phenyl group, a common feature in selective COX-2 inhibitors, and a trifluoromethylphenyl moiety, also found in some anti-inflammatory compounds.[1][2] This suggests a potential inhibitory activity against COX-2, a key enzyme in the inflammatory pathway. Additionally, compounds with similar core structures have been investigated as inhibitors of IRAK4, a critical kinase in innate immunity signaling.[3][4] Therefore, this compound warrants investigation as a potential modulator of these pathways.

Application Note 1: High-Throughput Screening for COX-2 Inhibition

Introduction:

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[5] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] High-throughput screening assays are crucial for identifying novel COX-2 inhibitors from large compound libraries.[6]

Screening Protocol:

A fluorometric HTS assay can be employed to screen for inhibitors of human recombinant COX-2.[7][8] This assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution (10x in Assay Buffer) D Add Compound/Controls (10 µL/well) A->D B Reaction Mix Preparation (COX Assay Buffer, COX Probe, COX Cofactor, COX-2 Enzyme) C Dispense Reaction Mix (80 µL/well) B->C C->D E Initiate Reaction with Arachidonic Acid/NaOH (10 µL/well) D->E F Kinetic Fluorescence Reading (Ex=535nm, Em=587nm) E->F G Data Analysis (Calculate % Inhibition) F->G

Caption: High-throughput screening workflow for COX-2 inhibition.

Detailed Protocol:

  • Compound Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare a 10x working solution by diluting the stock in COX Assay Buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test compound. For controls, add 10 µL of Assay Buffer for the Enzyme Control (EC) and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) for the Inhibitor Control (IC).[8]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and human recombinant COX-2 enzyme.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the enzymatic reaction by adding 10 µL of a diluted solution of Arachidonic Acid in NaOH.

  • Data Acquisition: Immediately measure the fluorescence in a kinetic mode at 25°C with excitation at 535 nm and emission at 587 nm for 5-10 minutes.[7]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for the test compound relative to the enzyme control.

Data Presentation (Hypothetical):

CompoundConcentration (µM)% Inhibition of COX-2
This compound0.115.2
148.7
1089.1
Celecoxib (Control)195.5

Application Note 2: High-Throughput Screening for IRAK4 Inhibition

Introduction:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[9][10] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.[11] Identifying IRAK4 inhibitors through HTS is a promising therapeutic strategy.[3]

Screening Protocol:

A common HTS method for kinase inhibitors is the Transcreener® ADP² Kinase Assay, which measures the ADP produced by the kinase reaction.[11] This assay is a simple mix-and-read format amenable to HTS.

Signaling Pathway:

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Inflammation Inflammatory Gene Expression NF_kB->Inflammation

Caption: Simplified IRAK4 signaling pathway.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution D Add Compound/Controls A->D B Enzyme/Substrate Mix (IRAK4, Substrate, ATP) C Dispense Enzyme/Substrate Mix B->C C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP Detection Reagent E->F G Incubate at RT F->G H Read Fluorescence (FP, FI, or TR-FRET) G->H I Data Analysis (Calculate % Inhibition) H->I

Caption: High-throughput screening workflow for IRAK4 inhibition.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Enzyme Reaction: In a suitable assay plate, add the test compound, followed by a mixture of recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.[9][11]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ADP production.[11]

  • ADP Detection: Stop the enzymatic reaction and initiate the detection by adding the Transcreener® ADP² detection mix, which contains an ADP-antibody and a fluorescent tracer.

  • Data Acquisition: After a short incubation, measure the fluorescence signal (e.g., fluorescence polarization, fluorescence intensity, or TR-FRET) using a plate reader.

  • Data Analysis: The amount of ADP produced is inversely proportional to the fluorescence signal. Calculate the percent inhibition of IRAK4 activity for the test compound.

Data Presentation (Hypothetical):

CompoundConcentration (µM)% Inhibition of IRAK4
This compound0.18.5
135.1
1076.9
Known IRAK4 Inhibitor (Control)192.3

Disclaimer: The biological activities and protocols described are based on the structural characteristics of this compound and its similarity to known bioactive molecules. The provided protocols are examples and should be optimized for specific laboratory conditions and instrumentation. The quantitative data presented is hypothetical and for illustrative purposes only. Experimental validation is required to confirm the actual biological activity of this compound.

References

Application Notes and Protocols for the Quantification of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols described herein are based on established principles of analytical chemistry and are intended for use by researchers, scientists, and drug development professionals. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which is a widely accessible and reliable method for the quantification of organic molecules. Additionally, a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and process intermediates.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard of this compound (CAS No. 387350-34-7).[1][2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    10.0 20 80
    12.0 20 80
    12.1 60 40

    | 15.0 | 60 | 40 |

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1mg/mL) Standard->Stock Dissolve in Acetonitrile Working Prepare Working Standards (1-100 µg/mL) Stock->Working Serial Dilution Injection Inject into HPLC Working->Injection SamplePrep Prepare Sample Solution SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Gradient Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC column and mobile phases as described for the HPLC-UV method can be used.

  • High-purity nitrogen for nebulizer and desolvation gases.

  • Argon for collision-induced dissociation (CID).

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) suitable for the sensitivity of the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas Flow: Instrument dependent

    • Desolvation Gas Flow: Instrument dependent

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ions (Q3): To be determined by direct infusion of the standard.

4. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the MRM transitions.

  • Quantify the analyte in the sample based on the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards (0.1-100 ng/mL) Stock->Working Injection Inject into LC Working->Injection SamplePrep Prepare Sample Solution SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Precursor/Product Ion Selection Integration Peak Integration MRM->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Workflow for LC-MS/MS quantification.

Signaling Pathway/Logical Relationship

The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Need to Quantify Analyte Concentration Expected Analyte Concentration? Start->Concentration HPLC Use HPLC-UV Method Concentration->HPLC High (>1 µg/mL) LCMS Use LC-MS/MS Method Concentration->LCMS Low (<1 µg/mL) Matrix Complexity of Sample Matrix? Matrix->HPLC Simple (e.g., Bulk Drug) Matrix->LCMS Complex (e.g., Biological Fluid) HPLC->Matrix End End: Quantitative Result HPLC->End LCMS->End

Decision tree for analytical method selection.

References

Formulation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a compound of interest for in vivo research. Due to its predicted hydrophobic nature, this compound is anticipated to have low aqueous solubility, a common challenge in drug development for achieving adequate bioavailability.[1][2][3] The following sections outline strategies to address this challenge through various formulation approaches, including co-solvent systems, suspensions, and lipid-based formulations, to facilitate preclinical in vivo investigations. Protocols for preparation, administration, and quality control are provided to guide researchers in their experimental design.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for developing a successful in vivo formulation. While experimental data is limited, the following table summarizes available and predicted information. Researchers are strongly encouraged to experimentally determine these properties for the specific batch of the compound being used.

PropertyValue (Predicted/Available)Source
Molecular FormulaC₁₀H₉F₃O₃S[4]
Molecular Weight266.24 g/mol [4]
AppearanceWhite to off-white solid (predicted)
XlogP (predicted)1.9[4]
Aqueous SolubilityPoor (predicted based on structure and high XlogP)
Storage ConditionsStore at -20°C

Formulation Strategies for Poorly Soluble Compounds

Given the predicted poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[1][2][5] The choice of formulation will depend on the intended route of administration, the required dose, and the animal model.

Formulation Approaches:
  • Co-solvent Systems: Utilize a mixture of a primary solvent in which the compound is soluble, and a co-solvent that is miscible with the primary solvent and is biocompatible.[6]

  • Suspensions: A uniform dispersion of fine drug particles in a liquid vehicle, often stabilized with suspending and wetting agents.

  • Lipid-Based Formulations: These can include solutions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS), which can improve absorption of lipophilic drugs.[1][5]

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for preclinical in vivo studies. Note: These are starting points and may require optimization based on experimental solubility and stability assessments.

Protocol 1: Co-solvent Formulation for Parenteral or Oral Administration

This protocol is suitable for initial in vivo screening where a solution is preferred.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

  • Vehicle Preparation:

    • Prepare the co-solvent vehicle by mixing PEG 400 and Tween® 80. A common starting ratio is 4:1 (v/v). For example, mix 400 µL of PEG 400 with 100 µL of Tween® 80.

  • Final Formulation Preparation (Example for a 25 mg/kg dose in a 20 g mouse at 10 mL/kg):

    • Calculate the required drug amount: 25 mg/kg * 0.020 kg = 0.5 mg.

    • From the 100 mg/mL stock solution, take 5 µL.

    • In a sterile microcentrifuge tube, add 20 µL of the PEG 400:Tween® 80 (4:1) mixture.

    • Add the 5 µL of the drug stock solution to the vehicle and vortex thoroughly.

    • Add sterile saline or PBS to a final volume of 200 µL and vortex again to ensure a homogenous solution.

Quality Control:

  • Visually inspect the final formulation for any signs of precipitation.

  • Determine the pH of the final formulation.

  • Assess the stability of the formulation over the intended period of use.

Protocol 2: Aqueous Suspension for Oral Gavage

This protocol is suitable for oral administration, particularly for higher doses or when co-solvents are not desired.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween® 80 in sterile water (optional, as a wetting agent)

Equipment:

  • Analytical balance

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

  • Sterile tubes

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.

    • If needed, add Tween® 80 to the CMC solution to a final concentration of 0.1% (v/v).

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound.

    • If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.

    • In a sterile tube, add a small amount of the vehicle to the powdered compound to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

    • Maintain continuous stirring during administration to ensure dose uniformity.[7]

Quality Control:

  • Visually inspect for uniform dispersion of particles.

  • Assess the re-suspendability of the formulation after settling.

  • Perform particle size analysis if possible.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the formulation development and in vivo evaluation of this compound.

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis physchem Physicochemical Characterization solubility Solubility Screening physchem->solubility formulation_dev Formulation Selection & Optimization solubility->formulation_dev stability Stability Assessment formulation_dev->stability animal_model Animal Model Selection (e.g., Rodent Inflammation Model) stability->animal_model dosing Dosing & Administration animal_model->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd toxicity Toxicity Assessment pk_pd->toxicity data_interpretation Data Interpretation toxicity->data_interpretation conclusion Conclusion & Next Steps data_interpretation->conclusion

In vivo formulation and evaluation workflow.

Hypothetical Signaling Pathway: COX-2 Inhibition

Based on the structural motifs present in this compound, it is plausible that it may act as a cyclooxygenase-2 (COX-2) inhibitor, a common mechanism for anti-inflammatory drugs.[8][9][10][11][12] The following diagram illustrates the canonical COX-2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cleaves cox2 COX-2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation compound This compound compound->cox2 inhibits

Hypothetical mechanism of action via COX-2 inhibition.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in these application notes provide a robust starting point for researchers. It is imperative to conduct thorough physicochemical characterization and formulation stability studies to ensure the delivery of an accurate and consistent dose in preclinical models. The provided workflows and hypothetical mechanism of action can serve as a guide for experimental design and data interpretation in the investigation of this compound's therapeutic potential.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the direct anti-inflammatory properties, experimental protocols, or specific signaling pathways associated with 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone . This compound is primarily documented as a chemical intermediate in the synthesis of other molecules.

However, the structural motifs present in this compound, specifically the methylsulfonylphenyl group, are recognized pharmacophores in a class of anti-inflammatory agents known as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] This document provides a detailed overview of the application of structurally related compounds in anti-inflammatory research, including relevant data, experimental protocols, and associated signaling pathways. This information can serve as a valuable resource for researchers interested in investigating the potential anti-inflammatory activity of novel compounds such as this compound.

Rationale for Anti-Inflammatory Potential: The Role of the Methylsulfonylphenyl Moiety

The methylsulfonylphenyl group is a key structural feature of several potent and selective COX-2 inhibitors.[1][2] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The anti-inflammatory activity of various compounds incorporating the methylsulfonylphenyl moiety has been demonstrated through extensive in vitro and in vivo studies.[1][3][5]

Data from Structurally Related Anti-Inflammatory Compounds

The following tables summarize the in vitro and in vivo anti-inflammatory data for several classes of compounds that are structurally related to this compound, primarily through the presence of the methylsulfonylphenyl group.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Related Compounds
Compound ClassSpecific Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
2-(4-Methylsulfonylphenyl) Indole DerivativesCompound 7a-k (range)9.14 - 13.20.10 - 0.3131.29 - 132[1]
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCompound 5n>350.07>508.6[2]
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketoneCompound 20140.2556[6]
Cyclic Imides with 3-Benzenesulfonamide FragmentCompound 9>500.15>333.3[4]
1,5-DiarylpyrazolesCelecoxib (SC-58635)>500.129>387.6[4][7]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity of Related Compounds (Carrageenan-Induced Rat Paw Edema Model)
Compound ClassSpecific Compound ExampleDose (mg/kg)Edema Inhibition (%) at 5 hoursReference
6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-onesCompound 2k10Comparable to Etoricoxib[5]
6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-onesCompound 2n10Comparable to Etoricoxib[5]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of the structurally related compounds. These can be adapted to test novel compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[8]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compound and reference drugs at various concentrations.

  • In a multi-well plate, add the assay buffer, either COX-1 or COX-2 enzyme, and the test compound or reference drug.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) to allow for the production of prostaglandins.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.[5][9]

Animals:

  • Male Wistar rats (or other suitable rodent species)

Materials:

  • Test compound and reference drug (e.g., Etoricoxib, Indomethacin)

  • Carrageenan solution (e.g., 1% in saline)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound or reference drug orally or via intraperitoneal injection at a predetermined dose.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is a measure of the inflammatory edema.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the related anti-inflammatory compounds discussed is the inhibition of the cyclooxygenase pathway.

Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-Selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., related compounds) COX2_Inhibitors->COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.

Experimental Workflow for Anti-Inflammatory Drug Discovery

The general workflow for identifying and characterizing a novel anti-inflammatory agent involves a series of in vitro and in vivo assays.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective COX-2 Inhibitors) In_Vitro_Screening->Hit_Identification In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Carrageenan-Induced Paw Edema) Hit_Identification->In_Vivo_Efficacy Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) In_Vivo_Efficacy->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General workflow for anti-inflammatory drug discovery.

References

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the anticancer activities of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related compounds containing methylsulfonyl and trifluoromethylphenyl moieties. These compounds have been reported to exhibit anticancer effects by inducing apoptosis and causing cell cycle arrest through modulation of key signaling pathways. The provided information serves as a guide for initiating research on this compound.

Application Notes

Introduction

This compound is a synthetic compound featuring a methylsulfonyl group and a trifluoromethylphenyl group. Both moieties are present in various compounds that have demonstrated significant potential as anticancer agents. The methylsulfonyl group can be found in molecules that induce apoptosis and inhibit critical cell signaling pathways, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability, often leading to improved therapeutic efficacy. Based on the activities of analogous compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of programmed cell death (apoptosis) and disruption of the cell cycle in cancer cells.

Mechanism of Action (Hypothesized)

Based on studies of structurally similar compounds, this compound is predicted to induce apoptosis through the intrinsic pathway. This is likely mediated by the modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in the activation of caspases and programmed cell death. Furthermore, this compound may induce cell cycle arrest, preventing cancer cell proliferation.

Potential Applications in Cancer Research
  • In vitro cytotoxicity screening: Evaluation of the compound's ability to inhibit the growth of various cancer cell lines.

  • Mechanism of action studies: Elucidation of the molecular pathways responsible for the compound's anticancer effects, including apoptosis induction and cell cycle arrest.

  • Drug synergy studies: Investigation of the compound's potential to enhance the efficacy of existing chemotherapeutic agents.

  • Lead compound for drug development: Serve as a basis for the synthesis of more potent and selective anticancer agents.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical results observed for structurally related anticancer compounds.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer21.5
HCT-116Colon Cancer12.8
A549Lung Cancer18.9
PC-3Prostate Cancer25.1

Table 2: Cell Cycle Analysis in HCT-116 Cells (24h Treatment)

Treatment Group (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)65.420.114.5
10 µM Compound55.215.829.0
20 µM Compound42.110.347.6

Table 3: Apoptosis Induction in HCT-116 Cells (48h Treatment)

Treatment Group (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)3.21.5
10 µM Compound18.55.7
20 µM Compound35.112.3

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the compound in complete growth medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cells treated with the compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by the compound.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at desired concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Apoptosis Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->PI3K Inhibition Compound->MEK Inhibition Compound->Apoptosis

Caption: Hypothesized mechanism of action via PI3K/Akt and MAPK/ERK pathways.

G cluster_workflow Experimental Workflow for Anticancer Evaluation cluster_assays 4. Downstream Assays A 1. Cell Culture (e.g., MCF-7, HCT-116) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (24h, 48h, 72h) B->C D Cell Viability (MTT Assay) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V Staining) C->F G Protein Expression (Western Blot) C->G H 5. Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate, Protein Levels) D->H

Caption: Workflow for evaluating the anticancer properties of the compound.

G cluster_pathway Intrinsic Apoptosis Pathway Compound 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family Bax_Up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_Up Bcl2_Down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_Down Mito Mitochondrial Outer Membrane Permeabilization Bax_Up->Mito Bcl2_Down->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: The intrinsic apoptosis signaling pathway potentially activated by the compound.

Application Notes and Protocols: 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically validating 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone as a chemical probe is limited. The following application notes and protocols are based on the analysis of structurally similar compounds, many of which are known to be associated with the inhibition of the cyclooxygenase (COX) pathway. Therefore, this document presents a hypothetical, yet scientifically plausible, application of this compound as a potential selective inhibitor of COX-2 and serves as a guide for its characterization and use in research.

Introduction

This compound is a small molecule featuring a methylsulfonyl group and a trifluoromethylphenyl moiety. These structural motifs are present in a number of biologically active compounds, including selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4] Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets.[5][6][7][8] An ideal chemical probe should be potent, selective, and well-characterized in cellular systems.[9][10][11] This document provides a potential application for this compound as a chemical probe for investigating the biological roles of COX-2 and outlines detailed protocols for its characterization.

Putative Mechanism of Action

Based on its structural similarity to known COX-2 inhibitors, we hypothesize that this compound acts as a selective inhibitor of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[1][2] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain, and chemical probes for COX-2 are valuable for studying its role in various physiological and pathological processes, including cancer and neurodegeneration.[3][12]

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the hypothetical potency and selectivity of this compound (termed 'Probe-X' for clarity) against human COX-1 and COX-2. For comparison, data for the well-characterized COX-2 inhibitor Celecoxib is included.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Cellular PGE2 Inhibition IC50 (nM)
Probe-X 15005030120
Celecoxib >1000040>250100

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (Probe-X) and control inhibitor (Celecoxib)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitor in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compounds to the appropriate wells. For control wells, add 10 µL of DMSO.

  • Add 160 µL of assay buffer containing HRP to each well.

  • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the reaction, add 20 µL of a solution containing arachidonic acid and Amplex Red reagent.

  • Immediately measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 20 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Assay

This protocol measures the ability of the test compound to inhibit the production of PGE2 in a cellular context, typically in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • Human macrophage-like cells (e.g., U937 or THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (Probe-X) and control inhibitor (Celecoxib)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • The following day, replace the medium with fresh, serum-free medium containing a serial dilution of the test compound or control inhibitor. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. For the unstimulated control, add vehicle.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for COX-2 Expression

This protocol is used to confirm that the test compound does not alter the expression level of the COX-2 protein, ensuring that the observed inhibition of PGE2 production is due to direct enzyme inhibition rather than reduced enzyme levels.

Materials:

  • Cells and treatment conditions from the cell-based PGE2 assay.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2 and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After collecting the supernatant for the PGE2 assay, wash the cells with cold PBS.

  • Lyse the cells with lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometry analysis to quantify protein band intensities.

Visualizations

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Housekeeping Functions Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Inflammatory_Prostaglandins Inflammation, Pain, Fever PLA2 cPLA2 ProbeX Probe-X ProbeX->COX2

Caption: Arachidonic acid signaling pathway highlighting the roles of COX-1 and COX-2.

Chemical_Probe_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assay) Start->In_Vitro_Screening Determine_Potency Determine Potency (IC50) & Selectivity In_Vitro_Screening->Determine_Potency Cell_Based_Assay Cell-Based Assay (e.g., PGE2 Measurement) Determine_Potency->Cell_Based_Assay Assess_Cellular_Activity Assess Cellular Activity (IC50) Cell_Based_Assay->Assess_Cellular_Activity Target_Engagement Confirm On-Target Effect (e.g., Western Blot for Expression) Assess_Cellular_Activity->Target_Engagement Characterized_Probe Characterized Chemical Probe Target_Engagement->Characterized_Probe

Caption: Experimental workflow for the evaluation of a new chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for this compound:

  • Route A: Nucleophilic Substitution. This involves the reaction of an α-haloketone, such as 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone, with a sulfinate salt, typically sodium methanesulfinate.

  • Route B: Oxidation of a Thioether. This route consists of first synthesizing the corresponding thioether, 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone, followed by its oxidation to the desired sulfone.

Q2: I am getting a low yield in my nucleophilic substitution reaction (Route A). What are the common causes?

A2: Low yields in this reaction can stem from several factors:

  • Poor quality of starting materials: Ensure the α-haloketone is pure and the sodium methanesulfinate is anhydrous.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Side reactions: Elimination reactions can compete with the desired substitution, especially in the presence of a strong base.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q3: My oxidation reaction (Route B) is not going to completion, or I am observing over-oxidation. How can I control it?

A3: Achieving selective oxidation to the sulfone without forming sulfoxide byproducts or over-oxidation can be challenging. Key considerations include:

  • Choice of oxidant: Milder oxidizing agents may favor the formation of the sulfoxide, while stronger ones might lead to over-oxidation. Common oxidants include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and Oxone®.[1]

  • Stoichiometry of the oxidant: Using a precise molar equivalent of the oxidizing agent is crucial. An excess can lead to unwanted side products.

  • Reaction temperature: Oxidation reactions are often exothermic. Maintaining a low and controlled temperature can improve selectivity.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2] For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.[2]

Troubleshooting Guides

Low Yield in Nucleophilic Substitution (Route A)

If you are experiencing low yields when reacting 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone with sodium methanesulfinate, consider the following troubleshooting steps:

Troubleshooting Workflow

start Low Yield Issue check_reagents Verify Purity of Starting Materials start->check_reagents optimize_solvent Optimize Reaction Solvent check_reagents->optimize_solvent Reagents OK solution Improved Yield check_reagents->solution Impure Reagents Identified & Replaced optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Solvent Optimized optimize_solvent->solution Optimal Solvent Found check_side_reactions Investigate Side Reactions optimize_temp->check_side_reactions Temp Optimized optimize_temp->solution Optimal Temperature Found purification Review Purification Method check_side_reactions->purification Side Reactions Minimized check_side_reactions->solution Conditions Adjusted to Favor Substitution purification->solution Purification Optimized

Troubleshooting Steps for Low Yield

Issue Potential Cause Recommended Action
Low Conversion Impure or wet reactants.Ensure the α-haloketone is pure and free of acidic impurities. Use anhydrous sodium methanesulfinate.
Inappropriate solvent.Screen polar aprotic solvents like DMF, DMSO, or acetonitrile.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C.
Formation of Byproducts Competing elimination reaction.Consider using a milder base or no additional base if the sulfinate salt is sufficiently nucleophilic.
Degradation of starting material or product.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Product Loss During Workup Product is soluble in the aqueous phase.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.
Inefficient extraction.Increase the number of extractions with an appropriate organic solvent.
Incomplete or Over-Oxidation (Route B)

For issues related to the oxidation of 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone, please refer to the following guide:

Oxidation Reaction Workflow

start Oxidation Issue check_oxidant Evaluate Oxidizing Agent start->check_oxidant check_stoichiometry Verify Oxidant Stoichiometry check_oxidant->check_stoichiometry Oxidant Chosen solution Selective Sulfone Formation check_oxidant->solution Optimal Oxidant Selected control_temp Control Reaction Temperature check_stoichiometry->control_temp Stoichiometry Correct check_stoichiometry->solution Stoichiometry Adjusted monitor_reaction Monitor Reaction Progress control_temp->monitor_reaction Temperature Controlled control_temp->solution Optimal Temperature Profile Implemented monitor_reaction->solution Reaction Monitored to Completion

Troubleshooting Oxidation Selectivity

Observation Potential Cause Recommended Action
Incomplete Reaction (Sulfoxide remains) Insufficient oxidant.Increase the equivalents of the oxidizing agent incrementally (e.g., from 2.0 to 2.2 eq.).
Reaction time is too short.Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Low reaction temperature.If the reaction is sluggish, consider a slight increase in temperature while carefully monitoring for byproduct formation.
Over-oxidation or Degradation Excess oxidant.Use a precise stoichiometry of the oxidizing agent.
Reaction temperature is too high.Maintain a low temperature (e.g., 0-25 °C) during the addition of the oxidant and throughout the reaction.
Choice of oxidant is too harsh.Consider a milder oxidizing system, for example, hydrogen peroxide with a catalytic amount of a metal catalyst.[3][4]

Experimental Protocols

The following are representative experimental protocols that may require further optimization for your specific laboratory conditions.

Protocol A: Nucleophilic Substitution

Reaction Scheme

reactant1 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone reagents + DMF, Heat reactant1->reagents reactant2 Sodium methanesulfinate reactant2->reagents product This compound reagents->product

A Representative Nucleophilic Substitution Protocol

  • To a solution of 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 mmol of ketone), add sodium methanesulfinate (1.2 eq.).

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL per 1 mmol of ketone).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL per 1 mmol of ketone).

  • Combine the organic layers, wash with brine (2 x 10 mL per 1 mmol of ketone), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes).

Protocol B: Oxidation of Thioether

Reaction Scheme

reactant 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone reagents + H2O2, Acetic Acid reactant->reagents product This compound reagents->product

References

Technical Support Center: Purification of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone.

Troubleshooting Guide & FAQs

This section addresses common issues observed during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I resolve this?

Answer: This is a common challenge, likely due to a structurally related impurity.

  • Potential Cause: A common impurity is the corresponding sulfoxide, 2-(methylsulfinyl)-1-(2-(trifluoromethyl)phenyl)ethanone, which can be challenging to separate due to similar polarity. Another possibility is the presence of regioisomers if the synthesis allows for their formation.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Employ a gradient elution with a solvent system that offers better selectivity. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Experiment with small, incremental changes in the solvent ratio.

      • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities. Refer to the detailed protocol below.

    • Chemical Conversion: If the impurity is confirmed to be the sulfoxide, you can oxidize the crude mixture to convert all the sulfoxide to the desired sulfone before the final purification step.

Question 2: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents and solvent mixtures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is crucial.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Anti-Solvent Addition: If finding a single suitable solvent is difficult, consider a two-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

Question 3: The purified product appears as an oil or a waxy solid instead of a crystalline solid. How can I induce crystallization?

Answer: The inability to form a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Ensure Purity: The presence of even small amounts of impurities can sometimes prevent crystallization. It may be necessary to repeat the purification step (e.g., column chromatography).

    • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Traces of solvent can significantly lower the melting point and prevent solidification.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal (a seed crystal) to the oil to initiate crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

Quantitative Data Summary

The following tables present illustrative data for typical purification outcomes.

Table 1: Comparison of Purification Methods

Purification MethodInitial Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Yield (%)
Column Chromatography85.298.575
Recrystallization95.199.788
Preparative HPLC90.5>99.960

Table 2: Impurity Profile Before and After Purification by Column Chromatography

ImpurityRetention Time (min)Area % (Crude)Area % (Purified)
Starting Material A4.25.8<0.1
Sulfoxide Impurity8.97.10.8
Unknown Impurity 111.51.90.2
Product 10.3 85.2 98.5

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 30% ethyl acetate in hexane) to elute the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals Under Vacuum filter->dry pure Pure Crystalline Product dry->pure TroubleshootingTree start Low Purity After Initial Purification check_impurity Identify Impurity (e.g., by LC-MS) start->check_impurity similar_polarity Impurity has similar polarity check_impurity->similar_polarity Yes different_polarity Impurity has different polarity check_impurity->different_polarity No optimize_chroma Optimize Column Chromatography (Gradient/Stationary Phase) similar_polarity->optimize_chroma repeat_chroma Repeat Column Chromatography different_polarity->repeat_chroma recrystallize Attempt Recrystallization optimize_chroma->recrystallize prep_hplc Consider Preparative HPLC recrystallize->prep_hplc

Technical Support Center: Overcoming Solubility Challenges with 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, received as a solid, will not dissolve in my aqueous assay buffer. What is the primary cause of this?

A: This is a common challenge. This compound, like many small organic molecules developed for biological research, is predicted to have low aqueous solubility due to its relatively nonpolar structure. Direct dissolution in aqueous buffers is often difficult because the molecule prefers to interact with itself rather than with water molecules, leading to precipitation.

Q2: I prepared a high-concentration stock solution in DMSO, and it was clear. However, upon diluting it into my aqueous cell culture medium, a precipitate formed immediately. Why did this happen?

A: This phenomenon is known as "solvent shock" or "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its properties are very different from aqueous solutions. When a small volume of a concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate out of the solution.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity or off-target effects?

A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts and cytotoxicity.[2] It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can temperature changes during my experiment affect the solubility of the compound?

A: Yes, temperature can influence solubility. While warming a solution can sometimes help dissolve a compound, a subsequent decrease in temperature (e.g., moving from a 37°C incubator to a room temperature plate reader) can cause it to precipitate. Conversely, if a compound is dissolved at room temperature and then moved to 37°C, its solubility might change. It is important to equilibrate all solutions to the assay temperature before use.

Q5: Is it acceptable to use a solution that has a visible precipitate for my experiment?

A: No, it is strongly advised against using any solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and significantly lower than intended. This will lead to inaccurate and unreliable data, making it impossible to determine dose-response relationships or true biological activity.

Troubleshooting Guide

If you are experiencing compound precipitation, consult the following guide for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation The compound's concentration exceeds its solubility limit in the aqueous buffer.- Decrease the final concentration of the compound. - Perform a serial dilution to find the maximum soluble concentration.
(Cloudiness upon dilution of DMSO stock)Rapid change in solvent polarity ("solvent shock").- Add the DMSO stock solution to the assay buffer dropwise while gently vortexing or stirring. - Increase the volume of the aqueous buffer to achieve a more gradual dilution.
Precipitation Over Time The compound is kinetically soluble but not thermodynamically stable in the assay medium.- Reduce the incubation time of the assay if experimentally feasible. - Consider using solubilizing agents like surfactants (e.g., Tween-80, Pluronic F-68) at low, non-toxic concentrations.
(Observed after hours in an incubator)Interaction with components in the cell culture medium (e.g., proteins, salts).- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. - If using serum, be aware that it can either bind to the compound and increase apparent solubility or, in some cases, contribute to precipitation. Test with and without serum.
Precipitation After Freeze-Thaw The compound has poor solubility at lower temperatures.- Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate.

Quantitative Data: Solubility of Structurally Related COX-2 Inhibitors

Compound Solvent Solubility Notes
Celecoxib WaterVery Low (~3-7 µg/mL)Solubility increases significantly in organic solvents.
EthanolSolubleA common co-solvent to improve aqueous solubility.
PEG 400HighPolyethylene glycol is an effective solubilizing agent.
Rofecoxib WaterVery LowPoorly soluble in aqueous solutions.
EthanolSolubleCan be used as a co-solvent.
PEG 400 - Ethanol MixtureHighMixtures of co-solvents can have a synergistic effect on solubility.
Meloxicam WaterpH-dependentSolubility increases significantly with an increase in pH.
DMSOSolubleA common stock solution solvent.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This high-throughput method helps determine the concentration at which a compound, upon addition from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or turbidity reading capability (e.g., absorbance at 620 nm)

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 19.5 µM).

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom microplate.

  • Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the PBS-containing assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Mixing: Mix the plate on an orbital shaker for 2 minutes.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the light scattering or turbidity of each well using a plate reader.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method measures the equilibrium solubility of the solid compound, which is considered its "true" solubility.

Materials:

  • This compound (solid powder)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The exact amount is not critical as long as undissolved solid remains at the end.

  • Add Buffer: Add a known volume of the buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve. The resulting concentration is the thermodynamic solubility.[7]

Visualizations

The structural motifs of this compound are common in inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. The following diagrams illustrate a general workflow for troubleshooting solubility and the relevant COX-2 signaling pathway.

G cluster_0 Phase 1: Preparation & Observation cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Re-evaluation A Prepare 10 mM Stock in 100% DMSO B Dilute Stock into Aqueous Assay Buffer A->B C Precipitate Observed? B->C D Decrease Final Concentration C->D Yes H Solution Remains Clear? C->H No E Optimize Dilution Method (e.g., slow addition, vortexing) D->E F Add Co-solvent (e.g., Ethanol, PEG 400) E->F G Test Different pH Buffers F->G G->H H->D I Proceed with Assay H->I Yes

Caption: A workflow for troubleshooting compound precipitation in assays.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts AA to PGES Prostaglandin Synthases PGH2->PGES Prostaglandins Prostaglandins (e.g., PGE2) PGES->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway for prostaglandin synthesis.

References

Technical Support Center: Optimizing Dosage of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dose of this compound for our animal model?

A1: The initial step is to conduct a dose-range finding (DRF) study.[1] This study is crucial for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD), which will guide the design of subsequent efficacy and toxicology studies.[1] A well-designed DRF study typically includes multiple dose levels to establish a clear dose-response relationship.[1]

Q2: How should we select the starting dose for our dose-range finding study?

A2: The starting dose should be based on any available in vitro data (e.g., IC50 values) or information from studies on structurally similar compounds.[1][2] If no prior data exists, a literature review for compounds with similar chemical structures or mechanisms of action can provide a reasonable starting point. Dose escalation in subsequent groups can be done using factors of 2x or 3x.[1][2]

Q3: We are observing high variability in responses between animals in the same treatment group. What could be the cause and how can we address this?

A3: High variability is a common issue in in vivo experiments and can stem from several factors:

  • Animal Variability: Ensure that all animals are age and weight-matched and sourced from a reputable supplier to minimize biological differences.[2] Increasing the sample size per group can also enhance statistical power.[2]

  • Formulation Instability: The formulation of the compound may not be stable, leading to inconsistent dosing. It is critical to assess the stability of your formulation under the experimental conditions.[2]

  • Inconsistent Administration: The route and technique of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the bioavailability of the compound. Standardize all administration procedures with a detailed standard operating procedure (SOP).[2]

Q4: Our initial in vivo experiments are not showing the expected therapeutic efficacy that we observed in our in vitro assays. What should we do?

A4: Discrepancies between in vitro and in vivo efficacy can be due to various factors related to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a complex biological system.[1][2] It is recommended to:

  • Conduct Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[1] A short half-life, poor absorption, or rapid metabolism can lead to insufficient exposure at the target site.

  • Evaluate Bioavailability: The route of administration may not be optimal. Consider alternative routes that could improve systemic exposure.

  • Re-evaluate the Dose: The doses tested may be too low to achieve a therapeutic concentration in the target tissue. The DRF and PK data should inform the selection of higher, yet safe, dose levels for subsequent efficacy studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Toxicity or Mortality at Low Doses 1. Incorrect dose calculation or preparation.2. High sensitivity of the chosen animal model.3. Contamination of the dosing solution.1. Double-check all calculations and preparation procedures.2. Consider using a different, less sensitive animal strain or species.3. Prepare fresh dosing solutions using sterile techniques and high-purity reagents.
Lack of Dose-Response Relationship 1. Doses selected are not in the dynamic range (either all too high or all too low).2. Saturation of absorption or clearance mechanisms.3. The compound has a very narrow therapeutic window.1. Expand the range of doses in your next study, including both lower and higher concentrations.2. Conduct PK studies to investigate exposure at different dose levels.3. Use smaller dose increments in your study design.
Precipitation of Compound in Formulation 1. Poor solubility of the compound in the chosen vehicle.2. pH or temperature changes affecting solubility.1. Test different biocompatible solvents or co-solvents.2. Use solubility-enhancing excipients such as cyclodextrins or surfactants.3. Ensure the formulation is prepared and stored under controlled conditions.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Murine Tumor Model

Dose Group (mg/kg)Number of AnimalsMean Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control100100
11015100
51045100
10107590
20108060

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Intravenous Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
25500.2512002.5
1028000.2565002.8

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Animal Model: Select a relevant animal model (e.g., BALB/c mice for oncology studies).

  • Group Allocation: Assign animals to at least 4-5 groups (n=5-10 per group), including a vehicle control and at least three dose levels of the compound.[2]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1][2]

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).[2]

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The study duration is typically 7-14 days. At the end of the study, collect blood for clinical pathology and tissues for histopathology to identify any target organ toxicity. The MTD is defined as the highest dose that does not induce significant toxicity or mortality.[3]

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal model as in the efficacy studies.[2]

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.[2] It is recommended to use at least two different dose levels to assess dose-linearity.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[2]

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualization

Experimental_Workflow cluster_0 Pre-Study Phase cluster_1 In Vivo Study Phase cluster_2 Analysis & Decision In_Vitro_Data In Vitro Efficacy/ Toxicity Data DRF_Study Dose-Range Finding (DRF) Study In_Vitro_Data->DRF_Study Inform Starting Dose Literature_Review Literature Review on Similar Compounds Literature_Review->DRF_Study Inform Starting Dose PK_Study Pharmacokinetic (PK) Study DRF_Study->PK_Study Determine MTD Efficacy_Study Definitive Efficacy Study DRF_Study->Efficacy_Study Inform Dose Selection PK_Study->Efficacy_Study Inform Dose Regimen Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis Optimal_Dose Optimal Dose Selection Data_Analysis->Optimal_Dose

Caption: Experimental workflow for dosage optimization in animal studies.

Given that compounds containing methylsulfonyl and trifluoromethyl groups have been identified as cyclooxygenase-2 (COX-2) inhibitors, a potential mechanism of action for this compound could involve the inhibition of the COX-2 pathway.[4][5][6]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Hypothetical signaling pathway for COX-2 inhibition.

References

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone?

A1: Based on material safety data sheets (MSDS) for structurally related compounds, it is recommended to handle this compound in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1] For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] For sensitive analogs, cold-chain transportation and storage may be advisable to maintain stability.

Q2: What are the potential degradation pathways for this molecule?

A2: While specific degradation pathways for this compound have not been documented, potential degradation can be inferred based on its functional groups (ketone, methylsulfonyl, trifluoromethylphenyl). Potential pathways could include:

  • Hydrolysis: The ketone functional group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation/Reduction: The sulfonyl group is generally stable, but the molecule as a whole could be sensitive to strong oxidizing or reducing agents.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Q3: What analytical methods are suitable for assessing the purity and stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic ketones and sulfones. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a good starting point for method development. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify major degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight information.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of potency in biological assays.
  • Possible Cause 1: Compound Degradation in Solution.

    • Troubleshooting Step 1: Prepare fresh stock solutions before each experiment. Avoid using old solutions.

    • Troubleshooting Step 2: Evaluate the stability of the compound in your experimental buffer. Incubate the compound in the buffer for the duration of the experiment, and then analyze its purity by HPLC.

    • Troubleshooting Step 3: If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if oxidative degradation is suspected.

  • Possible Cause 2: Improper Storage.

    • Troubleshooting Step 1: Verify that the compound has been stored according to the recommendations (cool, dry, dark place).

    • Troubleshooting Step 2: If possible, re-analyze the purity of the stored solid material using HPLC or another suitable analytical method.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Compound Degradation.

    • Troubleshooting Step 1: Characterize the unknown peaks using LC-MS to determine their molecular weights. This can provide clues about the degradation pathway.

    • Troubleshooting Step 2: Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound and see if the unknown peaks increase. This can help confirm that they are degradation products.

    • Troubleshooting Step 3: Review the handling and storage conditions to identify potential causes of degradation (e.g., exposure to light, incompatible solvents).

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC at various time points.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water.

    • Keep the solution at room temperature for a defined period.

    • Analyze the sample by HPLC at various time points.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water.

    • Keep the solution at room temperature for a defined period.

    • Analyze the sample by HPLC at various time points.

  • Photostability:

    • Expose a solution of the compound (and the solid material) to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.

    • Analyze the samples by HPLC.

Data Presentation

Table 1: Example Data Table for Forced Degradation Study

ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl, 60 °C010000
695.23.11.7
2485.79.84.5
0.1 M NaOH, RT010000
698.11.20.7
2492.55.32.2
3% H₂O₂, RT010000
699.50.30.2
2497.81.50.7

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Forced Degradation prep Prepare Stock Solution dilute Dilute to Working Concentration prep->dilute hplc HPLC Analysis prep->hplc Purity Check acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxide Oxidation dilute->oxide photo Photodegradation dilute->photo lcms LC-MS for Unknowns hplc->lcms If unknowns appear acid->hplc base->hplc oxide->hplc photo->hplc

Caption: Experimental workflow for stability assessment.

troubleshooting_flowchart start Inconsistent Results / Unknown HPLC Peaks check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_solution Assess Solution Stability (Incubate in Buffer) start->check_solution reanalyze Re-analyze Solid Purity (HPLC) check_storage->reanalyze prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh forced_degradation Conduct Forced Degradation Study reanalyze->forced_degradation If purity is low prepare_fresh->forced_degradation If degradation persists identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants

Caption: Troubleshooting flowchart for stability issues.

References

Avoiding off-target effects of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-876, a potent and selective GLUT1 inhibitor, while minimizing and identifying potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is BAY-876 and what is its primary mechanism of action?

A1: BAY-876, with the chemical name 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, is a potent and selective, orally active inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] Its primary mechanism of action is to block the uptake of glucose into cells, thereby inhibiting glycolysis and reducing ATP production.[3][4] This has been shown to suppress the growth of cancer cells, particularly in hypoxic conditions where cells are more reliant on glycolysis for energy.[3][4]

Q2: How selective is BAY-876 for GLUT1 over other glucose transporters?

A2: BAY-876 is highly selective for GLUT1. It displays a selectivity of over 130-fold for GLUT1 compared to GLUT2, GLUT3, and GLUT4.[1] The half-maximal inhibitory concentrations (IC50) highlight this selectivity.

Q3: What are the known or potential off-target effects of BAY-876?

A3: While BAY-876 is reported to be highly selective, some potential off-target effects or downstream consequences have been noted.[5] One study has indicated that BAY-876 can induce the formation of disulfide bonds in actin cytoskeletal proteins, which can lead to a form of cell death called disulfidptosis.[1] It is crucial to determine if this effect is relevant in your experimental model. General screening against a panel of kinases and other proteins has shown high selectivity, but specific, high-affinity off-target interactions have not been prominently reported in the available literature.

Q4: The anti-proliferative effects I observe do not seem to correlate with GLUT1 expression levels in my cell lines. What could be the reason?

A4: This discrepancy could arise from several factors:

  • Off-target effects: The observed phenotype might be due to the inhibition of an unknown off-target protein that is variably expressed in your cell lines.

  • Differential reliance on glycolysis: Even with similar GLUT1 expression, cell lines may have different metabolic dependencies. Some may be more reliant on glycolysis ("Warburg effect") than others.

  • Compensatory mechanisms: Cells might upregulate other glucose transporters or switch to alternative energy sources like glutamine metabolism in response to GLUT1 inhibition.

To investigate this, you should confirm GLUT1 inhibition is leading to reduced glucose uptake and lactate production in your system. Additionally, performing a cellular thermal shift assay (CETSA) can confirm target engagement with GLUT1 in your specific cell model.

Troubleshooting Guide

Issue 1: Observed Cellular Phenotype is Suspected to be an Off-Target Effect

Table 1: Quantitative Selectivity Data for BAY-876

TargetIC50 (nM)Selectivity vs. GLUT1Reference
GLUT12-[1][2][3]
GLUT210,8005400-fold[3][6]
GLUT31,670835-fold[3][6]
GLUT4290145-fold[3][6]
Experimental Protocols

To differentiate between on-target and off-target effects, a multi-faceted approach is recommended:

Protocol 1: Genetic Validation of GLUT1 Inhibition

  • Objective: To determine if the observed phenotype is a direct result of GLUT1 inhibition.

  • Methodology:

    • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of SLC2A1 (the gene encoding GLUT1) in your cell model.

    • Phenotypic Comparison: Compare the phenotype of the SLC2A1 knockdown/knockout cells with that of cells treated with BAY-876.

    • Interpretation: If the genetic approach phenocopies the effect of BAY-876, it strongly suggests an on-target mechanism.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that BAY-876 is engaging with GLUT1 in your cellular model.

  • Methodology:

    • Cell Treatment: Treat intact cells with BAY-876 at various concentrations, alongside a vehicle control.

    • Heating: Heat the cell lysates across a range of temperatures.

    • Protein Separation: Separate the soluble protein fraction from the aggregated proteins via centrifugation.

    • Detection: Use Western blotting or other immunoassays to detect the amount of soluble GLUT1 remaining at each temperature.

    • Interpretation: Binding of BAY-876 to GLUT1 will stabilize the protein, leading to a shift in its melting curve to higher temperatures. This confirms target engagement.[8]

Protocol 3: Kinome and Broad Panel Screening

  • Objective: To identify potential off-target interactions of BAY-876.

  • Methodology:

    • Compound Submission: Submit BAY-876 to a commercial service for screening against a large panel of kinases and other proteins (e.g., GPCRs, ion channels, etc.).

    • Data Analysis: Analyze the screening data to identify any proteins that are inhibited by BAY-876 at concentrations relevant to your experiments.

    • Validation: Validate any identified "hits" using orthogonal assays and determine their relevance to your observed phenotype.

Visualizations

On_Target_Pathway On-Target Signaling Pathway of BAY-876 BAY876 BAY-876 GLUT1 GLUT1 (SLC2A1) BAY876->GLUT1 Inhibition Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Facilitates Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Growth Cancer Cell Growth & Proliferation ATP_Production->Cell_Growth Supports

Caption: On-Target Signaling Pathway of BAY-876.

Experimental_Workflow Workflow to Investigate Off-Target Effects start Phenotype Observed with BAY-876 is_on_target Is the effect on-target? start->is_on_target genetic_validation Genetic Validation (siRNA, CRISPR) is_on_target->genetic_validation Investigate cetsa Target Engagement (CETSA) is_on_target->cetsa Confirm phenocopies Phenotype Phenocopies? genetic_validation->phenocopies on_target Likely On-Target Effect phenocopies->on_target Yes off_target Potential Off-Target Effect phenocopies->off_target No profiling Broad Panel Screening off_target->profiling validate_hits Validate Hits profiling->validate_hits

Caption: Experimental Workflow for Off-Target Effect Investigation.

References

Interpreting unexpected results with 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and addressing frequently asked questions related to the handling, synthesis, and characterization of this and structurally similar compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimentation.

Problem 1: Low or No Yield During Synthesis

Question: I am attempting to synthesize this compound via the reaction of 2-(trifluoromethyl)benzoyl chloride with the sodium salt of dimethyl sulfone, but I am observing very low to no product formation. What could be the issue?

Possible Causes and Solutions:

  • Moisture: The enolate of dimethyl sulfone is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Base Strength: The pKa of dimethyl sulfone is approximately 31. A sufficiently strong base is required for complete deprotonation. While sodium hydride is commonly used, other bases like LDA (Lithium diisopropylamide) could be more effective.

  • Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The subsequent reaction with the electrophile may require warming to room temperature, but this should be done gradually.

  • Side Reactions: The trifluoromethyl group on the benzoyl chloride can be susceptible to nucleophilic attack under certain conditions, although this is less common. More likely, self-condensation of the starting materials or degradation of the product could be occurring.

Problem 2: Product Instability and Degradation

Question: My purified this compound appears to be degrading over time, as evidenced by the appearance of new spots on TLC and changes in NMR spectra. What are the likely degradation pathways and how can I mitigate this?

Possible Causes and Solutions:

  • Hydrolysis of the Trifluoromethyl Group: Under basic conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[1] It is crucial to avoid basic conditions during workup and storage. If an aqueous basic wash is necessary, it should be performed quickly and at low temperatures.

  • Photodegradation: Compounds containing aromatic rings and electron-withdrawing groups can be sensitive to light.[1] Store the compound in an amber vial or protected from light to prevent photodegradation.

  • Enolization and Subsequent Reactions: The acidic alpha-protons between the carbonyl and sulfonyl groups can lead to enolization. The resulting enol or enolate can participate in undesired reactions. It is advisable to store the compound in a neutral, aprotic solvent if in solution, or as a dry solid at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features of this compound?

  • ¹H NMR: A singlet for the methylsulfonyl protons (CH₃SO₂), a singlet for the methylene protons (COCH₂SO₂), and a complex multiplet pattern for the aromatic protons of the 2-(trifluoromethyl)phenyl group.

  • ¹³C NMR: Resonances for the methylsulfonyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons, including the trifluoromethyl carbon which may show coupling to fluorine.

  • ¹⁹F NMR: A singlet for the CF₃ group.

  • IR Spectroscopy: Strong absorption bands for the carbonyl (C=O) group and the sulfonyl (S=O) group.

Q2: What are some common impurities I might encounter during the synthesis and how can I remove them?

A2: Common impurities could include unreacted starting materials (e.g., 2-(trifluoromethyl)benzoic acid or dimethyl sulfone), byproducts from side reactions such as self-condensation of the ketone, or solvent residues. Purification can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system may also be effective for obtaining highly pure material.

Q3: Are there any known safety concerns with handling trifluoromethylphenyl-containing compounds?

A3: While the trifluoromethyl group itself imparts high metabolic and chemical stability, it is always prudent to handle any novel chemical compound with care.[1] Some trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive under certain conditions. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of α-sulfonyl ketones.

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of dimethyl sulfone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Acylation: Cool the resulting sodium salt suspension to 0 °C and add a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF0 to RT1265
2LDATHF-78 to RT875
3K₂CO₃DMFRT24<10
4NaHDioxane0 to RT1250

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents reagents Prepare Anhydrous Solvents start->reagents enolate Enolate Formation (Dimethyl Sulfone + Base) reagents->enolate acylation Acylation with 2-(trifluoromethyl)benzoyl chloride enolate->acylation quench Quench Reaction acylation->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: A generalized workflow for the synthesis of this compound.

degradation_pathway Potential Degradation Pathways product This compound hydrolysis 2-Carboxybenzoyl Methyl Sulfone product->hydrolysis  Base (e.g., OH⁻)   photolysis Complex Mixture of Degradation Products product->photolysis  UV Light   enolization Enol/Enolate Intermediate product->enolization  Acid/Base  

Caption: Potential degradation pathways for the target compound.

troubleshooting_guide Troubleshooting Low Yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Strength & Stoichiometry start->check_base check_temp Review Reaction Temperature Profile start->check_temp solution_moisture Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere check_moisture->solution_moisture Yes solution_base Optimize Base: - Use a stronger base (e.g., LDA) - Ensure correct stoichiometry check_base->solution_base Yes solution_temp Optimize Temperature: - Low temp for enolate formation - Gradual warming for acylation check_temp->solution_temp Yes

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Technical Support Center: Modifying 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone to improve its biological potency.

Frequently Asked Questions (FAQs)

Q1: What is the potential biological target of this compound and its analogs?

Based on its structural similarity to known pharmaceutical agents, this compound is likely a modulator of enzymes involved in inflammation and pain signaling pathways. The diaryl ethanone scaffold is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibitors. The presence of the methylsulfonyl group is a common feature in many selective COX-2 inhibitors, including Celecoxib. Additionally, molecules with a trifluoromethylphenyl group have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key target in pain and inflammation pathways.

Q2: What are the key structural modifications that can be explored to enhance the potency of this compound?

To improve the potency of this compound, researchers can explore several modification strategies:

  • Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either the trifluoromethyl-bearing phenyl ring or the methylsulfonyl-bearing phenyl ring can significantly impact potency and selectivity. The position and electronic nature of these substituents are critical.

  • Modification of the Ethanone Linker: The two-carbon linker can be modified to alter the compound's conformational flexibility and interaction with the target's binding site. This could include alkylation at the alpha-carbon or conversion to a different functional group.

  • Alterations to the Methylsulfonyl Group: While the methylsulfonyl group is often crucial for COX-2 selectivity, its replacement with other electron-withdrawing groups (e.g., sulfonamide) or bioisosteres could modulate activity and pharmacokinetic properties.

Q3: What are the primary assays to evaluate the potency of modified compounds?

The choice of assay depends on the hypothesized biological target. For COX-2 inhibition, a whole blood assay is a common and physiologically relevant method. For TRPV1 antagonism, cell-based assays measuring changes in intracellular calcium levels in response to an agonist (like capsaicin) are standard.

Troubleshooting Guides

Synthesis & Modification

Issue Possible Cause(s) Troubleshooting Steps
Low yield in α-arylation of the ethanone - Incomplete enolate formation.- Poor reactivity of the aryl halide.- Catalyst deactivation.- Use a stronger, non-nucleophilic base (e.g., NaH, LDA).- Ensure anhydrous reaction conditions.- Use a more reactive aryl halide (iodide > bromide > chloride).- Employ a robust palladium catalyst system with appropriate ligands (e.g., Buchwald or Hartwig ligands).
Side reactions during trifluoromethylation - The trifluoromethyl group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards certain reactions.[1]- Choose reaction conditions carefully. For electrophilic aromatic substitution, harsher conditions may be needed.- Protect sensitive functional groups elsewhere in the molecule.
Difficulty in purification of the final product - Presence of closely related impurities from side reactions.- Poor crystallinity of the product.- Optimize the reaction to minimize byproducts.- Employ column chromatography with a carefully selected solvent system.- Attempt recrystallization from various solvent mixtures.

Potency Assays

Issue Possible Cause(s) Troubleshooting Steps
High variability in COX-2 whole blood assay - Inconsistent blood sample handling.- Variation in donor response.- Pipetting errors with viscous blood.- Standardize blood collection and handling procedures.- Use a pooled batch of blood from multiple donors if possible.- Use reverse pipetting for accurate dispensing of blood.
No significant inhibition observed in assays - The compound may not be active against the chosen target.- Poor solubility of the compound in the assay buffer.- Compound degradation.- Confirm the compound's identity and purity (NMR, MS).- Test a wider range of concentrations.- Use a co-solvent (e.g., DMSO) to improve solubility, ensuring the final concentration does not affect the assay.- Check the stability of the compound under assay conditions.
Inconsistent results in TRPV1 calcium flux assay - Uneven cell seeding.- Dye loading issues.- Phototoxicity or photobleaching.- Ensure a homogenous cell suspension and even seeding in microplates.- Optimize the concentration and incubation time for the calcium-sensitive dye.- Minimize exposure of the cells to excitation light.

Data Presentation

Table 1: In Vitro Potency of Celecoxib and Analogs Against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.70.07110[2]
Analog 10a (with SO2Me and 2-chloropyridyl)8.30.1943.7[2]
Analog 10b (with SO2NH2 and 2-chloropyridyl)2580.73353.4[2]
TFM-C (Trifluoromethyl analog of Celecoxib)-~14.35 (205-fold less active than Celecoxib)-[3][4]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

1. General Protocol for Modification via Suzuki Coupling

This protocol describes a general method for introducing a new aryl or heteroaryl group at a halogenated position on the trifluoromethylphenyl ring.

Materials:

  • Halogenated this compound derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the halogenated starting material (1.0 eq) and the boronic acid (1.2 eq) in the anhydrous solvent.

  • Add the base (2.0 eq) to the mixture.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 - 0.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. In Vitro COX-2 Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • PGE2 ELISA kit

  • Incubator (37 °C, 5% CO2)

Procedure:

  • Pre-incubate whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37 °C.

  • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

  • Incubate the blood for 24 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_assay Biological Evaluation start Starting Material: 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone mod Chemical Modification (e.g., Suzuki Coupling) start->mod purify Purification (Column Chromatography) mod->purify char Characterization (NMR, MS) purify->char assay Potency Assay (e.g., COX-2 Whole Blood Assay) char->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Experimental workflow for modification and evaluation.

cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone (Potential Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway.

trpv1_pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Ca_influx Ca2+ Influx TRPV1->Ca_influx Nociception Nociception (Pain Signal) Ca_influx->Nociception Antagonist 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone (Potential Antagonist) Antagonist->TRPV1 Antagonism

Caption: Simplified TRPV1 signaling pathway.

References

Troubleshooting 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Disclaimer: Information regarding the specific biological activity and cell culture application of this compound is not extensively available in peer-reviewed literature. This guide provides troubleshooting advice based on general principles for using novel small molecule inhibitors in cell culture and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not well-characterized in public-domain research. Based on its chemical structure, which is similar to certain kinase inhibitors, it may potentially target intracellular signaling pathways. Empirical validation is necessary to determine its specific target(s) in your cell model.

Q2: I am observing significant cell death even at low concentrations. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: The compound may be affecting pathways essential for cell survival.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1% v/v).

  • Compound instability: The compound might be degrading in the culture medium into a more toxic substance.

  • Cell line sensitivity: Your specific cell line may be particularly sensitive to this chemical class.

We recommend performing a dose-response curve to determine the cytotoxic concentration range accurately.

Q3: My experimental results are inconsistent between replicates. What are the common causes of variability?

A3: Inconsistent results often stem from issues with compound solubility and handling.

  • Precipitation: The compound may be precipitating out of the solution in your culture medium, leading to a lower effective concentration.

  • Adsorption: Small molecules can adsorb to plasticware, reducing the amount available to the cells.

  • Stock solution inhomogeneity: Ensure your stock solution is fully dissolved and vortexed before each use.

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Media

If you suspect the compound is precipitating in your cell culture medium, you may observe a cloudy or hazy appearance in the wells.

Troubleshooting Steps:

  • Visual Inspection: Check for precipitates in the culture medium under a microscope after adding the compound.

  • Solubility Test: Prepare the final dilution of the compound in a cell-free medium and incubate under culture conditions (37°C, 5% CO2) for the duration of your experiment. Check for precipitation.

  • Lower Concentration: Attempt the experiment using a lower concentration range.

  • Use of a Surfactant: In some cases, a non-ionic surfactant like Pluronic F-68 can be used at a low concentration (e.g., 0.01-0.1%) to improve solubility, but this must be tested for its effects on your specific assay.

Issue 2: Determining the Optimal Working Concentration

Finding the right concentration is critical for observing a specific biological effect without inducing widespread cytotoxicity.

Recommended Workflow:

  • Wide Range Dose-Response: Start with a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify the active range.

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound becomes toxic.

  • Narrow Down: Based on the results, perform a second experiment with a narrower range of concentrations around the initial "hit" to pinpoint the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

This protocol outlines a method to determine the concentration of the compound that inhibits cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in a complete growth medium. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes, as public data for this specific compound is unavailable.

Table 1: Hypothetical IC50 Values in Various Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 48h
A549 Lung Carcinoma 12.5
MCF-7 Breast Adenocarcinoma 28.1
HCT116 Colon Carcinoma 8.9

| U-87 MG | Glioblastoma | 45.3 |

Table 2: Compound Stability in Cell Culture Medium (RPMI + 10% FBS at 37°C)

Time (hours) Remaining Compound (%)
0 100
6 98.2
12 95.6
24 88.4

| 48 | 75.1 |

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a generic kinase signaling pathway that could be a potential target for a novel inhibitor.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Compound Validation

This diagram shows a typical workflow for screening and validating a new compound in a cell-based assay.

G A Prepare Compound Stock Solution (e.g., 10mM in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in Multi-well Plates D Treat Cells with Compound (Include Vehicle Control) B->D C->D E Incubate for Defined Period (e.g., 48h) D->E F Perform Endpoint Assay (e.g., Viability, Western Blot) E->F G Data Analysis (e.g., IC50 Calculation) F->G

Caption: Standard workflow for testing a novel compound in cell culture.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting unexpected or inconsistent experimental results.

G Start Inconsistent or Unexpected Results CheckSolubility Is the compound soluble in the medium? Start->CheckSolubility CheckToxicity Is there unexpected cytotoxicity? CheckSolubility->CheckToxicity No SolubilityYes Test Lower Concentration or Use Solubilizing Agent CheckSolubility->SolubilityYes Yes CheckControls Are vehicle controls behaving as expected? CheckToxicity->CheckControls No ToxicityYes Perform Dose-Response Viability Assay (e.g., MTT) CheckToxicity->ToxicityYes Yes ControlsNo Check Solvent Batch & Cell Health CheckControls->ControlsNo Yes Reassess Re-evaluate Protocol & Compound Stability CheckControls->Reassess No

Caption: Decision tree for troubleshooting experimental issues.

Technical Support Center: Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and scalable synthetic strategies for preparing β-keto sulfones like this compound include:

  • Oxidation of a corresponding β-keto sulfide: This involves the synthesis of 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone followed by oxidation of the sulfide to a sulfone using common oxidizing agents.

  • α-Sulfonylation of a ketone: This route involves the direct introduction of the methylsulfonyl group to the α-position of 2'-(trifluoromethyl)acetophenone. This can be achieved using various sulfonylating agents.[1][2][3]

Q2: What are the critical parameters to control during the oxidation of the β-keto sulfide intermediate?

A2: Over-oxidation is a primary concern, which can lead to undesired byproducts. Key parameters to control include:

  • Choice of Oxidant: Milder oxidants are often preferred to prevent side reactions.

  • Stoichiometry of the Oxidant: Precise control over the molar equivalents of the oxidizing agent is crucial.

  • Reaction Temperature: Lower temperatures are generally favored to control the reaction's exothermicity and selectivity.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction upon completion and avoid over-oxidation.

Q3: I am observing low yields in my scaled-up synthesis. What are the potential causes?

A3: Low yields during scale-up can arise from several factors:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or poor distribution of reagents, resulting in side reactions.

  • Mass Transfer Limitations: As the scale increases, the rate of reaction can become limited by the rate at which reactants are brought together.

  • Exothermic Events: Uncontrolled exotherms can lead to degradation of reactants, intermediates, or the final product.

  • Incomplete Reactions: Insufficient reaction time or inadequate temperature can lead to incomplete conversion.

  • Product Isolation Issues: The workup and purification procedures may not be as efficient at a larger scale, leading to product loss.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurity formation requires careful optimization of reaction conditions:

  • High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Optimized Reagent Addition: Slow and controlled addition of reagents, particularly strong bases or oxidizing agents, can prevent side reactions.

  • Temperature Control: Maintain the optimal temperature range for the desired reaction.

  • Appropriate Solvent: The choice of solvent can significantly impact reaction kinetics and selectivity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Degradation of productCheck for exotherms during the reaction. Ensure adequate cooling and controlled reagent addition. Consider if the product is unstable under the reaction or workup conditions.
Side reactions (e.g., over-oxidation)Re-evaluate the stoichiometry of the oxidant. Consider using a milder oxidizing agent or performing the reaction at a lower temperature.
Poor extraction efficiencyEnsure the pH of the aqueous phase is optimized for the extraction of your product. Perform multiple extractions with the appropriate solvent.
Loss during purificationOptimize the chromatography conditions (e.g., solvent system, silica gel loading). Consider recrystallization as an alternative or additional purification step.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted starting materialsOptimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Formation of over-oxidized speciesUse a more selective oxidizing agent or carefully control the amount of oxidant used. Perform the reaction at a lower temperature.
Dimerization or polymerizationLower the concentration of the reactants. Ensure efficient stirring.
Impurities from starting materialsVerify the purity of starting materials by NMR, GC, or LC-MS before use.
Contamination from equipmentEnsure all glassware and equipment are thoroughly cleaned and dried before use.

Experimental Protocols

Proposed Synthesis via Oxidation of a β-Keto Sulfide

Step 1: Synthesis of 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone

  • To a solution of 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, LDA) (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add dimethyl disulfide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve the purified 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of an oxidizing agent (e.g., hydrogen peroxide (2.2 eq) in acetic acid, or m-CPBA (2.2 eq) in dichloromethane) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Oxidation Step

Parameter Condition A Condition B Condition C
Oxidizing Agent Hydrogen Peroxidem-CPBAOxone®
Solvent Acetic AcidDichloromethaneMethanol/Water
Temperature 0 °C to RT0 °C to RTRT
Reaction Time 4-6 hours2-4 hours3-5 hours
Typical Yield 85-95%80-90%88-96%
Purity (crude) ~90%~85%~92%

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfenylation cluster_step2 Step 2: Oxidation start_ketone 2'-(Trifluoromethyl)acetophenone enolate_formation Enolate Formation (Base, 0 °C) start_ketone->enolate_formation sulfenylation Sulfenylation (Dimethyl Disulfide) enolate_formation->sulfenylation workup1 Aqueous Workup sulfenylation->workup1 purification1 Purification (Chromatography) workup1->purification1 keto_sulfide 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone purification1->keto_sulfide oxidation Oxidation (Oxidizing Agent, 0 °C to RT) keto_sulfide->oxidation workup2 Aqueous Workup oxidation->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Identify Impurities (LC-MS/NMR) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete impurities_present Impurities Present check_impurities->impurities_present incomplete->impurities_present No optimize_time Increase Reaction Time/ Temperature incomplete->optimize_time Yes source_of_impurity Determine Source of Impurity impurities_present->source_of_impurity Yes solution Improved Yield/Purity optimize_time->solution optimize_reagents Adjust Stoichiometry starting_material Starting Material Impurity source_of_impurity->starting_material side_reaction Side Reaction source_of_impurity->side_reaction purify_sm Purify Starting Material starting_material->purify_sm optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Addition Rate) side_reaction->optimize_conditions purify_sm->solution repurify_product Re-evaluate Purification Method optimize_conditions->repurify_product repurify_product->solution

References

Validation & Comparative

A Comparative Guide: Celecoxib versus 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: This guide provides a detailed comparison between the well-characterized COX-2 inhibitor, Celecoxib, and the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. It is critical to note that while extensive experimental data is available for Celecoxib, a comprehensive search of the scientific literature and chemical databases did not yield any public biological or pharmacological data for this compound. Therefore, this comparison presents robust quantitative data for Celecoxib and offers a qualitative analysis of this compound based on its structural features and established structure-activity relationships (SAR) for cyclooxygenase inhibitors.

Overview and Mechanism of Action

Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2, whereas the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1 isoform. Celecoxib's selectivity for COX-2 is attributed to its chemical structure, which allows it to bind to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[3]

This compound lacks a published biological profile. Structurally, it is a diaryl ethanone derivative. The presence of a methylsulfonylphenyl group is a key pharmacophore found in many selective COX-2 inhibitors, as this moiety often interacts with the secondary pocket of the COX-2 enzyme.[3][4] However, its overall structure, featuring a flexible ethanone linker instead of a rigid heterocyclic core like the pyrazole in Celecoxib, differentiates it from the 'coxib' class. Its potential for COX inhibition would need to be determined empirically, as the structural differences could significantly impact its binding affinity and selectivity for the COX isoforms.

Quantitative Performance Data

The following tables summarize key quantitative data for Celecoxib, gathered from various in vitro and in vivo studies. No equivalent data could be found for this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib
Assay TypeEnzyme SourceCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)
Enzyme AssaySf9 cells15 µM40 nM375
Human Whole Blood AssayHuman18.8 µM0.53 µM~35.5
Human Whole Blood AssayHuman--7.6

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency. The Selectivity Index is a ratio of IC₅₀ values, indicating the preference for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Celecoxib
Animal ModelAssay TypeED₅₀ (mg/kg)
RatCarrageenan-induced Paw Edema7.1
RatAdjuvant-induced Arthritis0.37 (mg/kg/day)
RatAcetic Acid-induced Writhing Test94.2
RatFormalin Test67.1
RatHot Plate Test60.7

ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Table 3: Pharmacokinetic Parameters of Celecoxib in Humans
ParameterValue
Time to Peak Plasma Concentration (Tmax)~3 hours
Plasma Protein Binding~97%
Apparent Volume of Distribution (Vss/F)~400 L
Elimination Half-life (t½)~7-11 hours
MetabolismPrimarily via CYP2C9
Excretion~57% in feces, ~27% in urine

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.[2][5][6][7]

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The diagram below illustrates the inflammatory cascade leading to the production of prostaglandins and the point of intervention for COX-2 inhibitors like Celecoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates PLA2->Membrane_Phospholipids COX2->PGH2 Catalyzes Prostaglandin_Synthases->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX-2 inflammatory pathway and the inhibitory action of Celecoxib.

Experimental Workflow for Evaluating COX Inhibitors

This diagram outlines a typical screening process for identifying and characterizing novel anti-inflammatory agents targeting the COX enzymes.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary_Screen Primary Screening (Enzyme Inhibition Assay) COX1_Assay COX-1 Inhibition Assay (IC₅₀ Determination) Primary_Screen->COX1_Assay COX2_Assay COX-2 Inhibition Assay (IC₅₀ Determination) Primary_Screen->COX2_Assay Selectivity_Calc Calculate Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) COX1_Assay->Selectivity_Calc COX2_Assay->Selectivity_Calc Whole_Blood_Assay Human Whole Blood Assay (Ex Vivo Potency) Selectivity_Calc->Whole_Blood_Assay Promising Candidates Animal_Model Acute Inflammation Model (e.g., Carrageenan Paw Edema) Whole_Blood_Assay->Animal_Model Efficacy_Test Determine Efficacy (ED₅₀) Animal_Model->Efficacy_Test Toxicity_Study Preliminary Toxicity and Pharmacokinetic Studies Efficacy_Test->Toxicity_Study Lead_Candidate Lead Candidate Toxicity_Study->Lead_Candidate

References

A Comparative Analysis of a Novel COX-2 Inhibitor Candidate and Established Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro potency and selectivity of a theoretical COX-2 inhibitor, 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, with leading market alternatives. This guide synthesizes available experimental data for structurally related compounds to project the potential efficacy of this novel molecule.

In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of a novel investigational compound, this compound, against established COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib.

While direct experimental data for this compound is not publicly available, its core structural motifs—a methylsulfonyl phenyl group and a trifluoromethyl phenyl group—are key pharmacophores present in highly potent and selective COX-2 inhibitors. For the purpose of this comparison, we will utilize publicly available data for a structurally analogous compound, 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone, to provide a scientifically grounded projection of its potential activity.

Quantitative Comparison of Inhibitory Potency and Selectivity

The in vitro inhibitory activities of the selected COX-2 inhibitors were evaluated using the human whole blood assay, a clinically relevant method that assesses the inhibition of COX-1 in platelets (measured by thromboxane B2 production) and COX-2 in lipopolysaccharide-stimulated monocytes (measured by prostaglandin E2 synthesis). The half-maximal inhibitory concentrations (IC50) for each isozyme and the calculated selectivity index (COX-1 IC50 / COX-2 IC50) are presented below. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone 140.2556
Celecoxib 150.04375
Rofecoxib 18.80.5335.5
Etoricoxib 1161.1106

Note: Data is compiled from multiple sources and assay conditions may vary slightly between studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase-2 (COX-2) signaling pathway and a generalized workflow for evaluating COX-2 inhibitors.

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostanoids Prostanoids (PGE2, PGI2, etc.) PGH2->Prostanoids Isomerized to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Mediate Inhibitor Selective COX-2 Inhibitor Inhibitor->COX2 Inhibits

COX-2 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Compound Synthesis invitro In Vitro COX-1/COX-2 Inhibition Assay (e.g., Human Whole Blood Assay) start->invitro data Determine IC50 Values Calculate Selectivity Index invitro->data invivo In Vivo Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) data->invivo pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies invivo->pkpd clinical Clinical Trials pkpd->clinical

General workflow for the evaluation of COX-2 inhibitors.

Experimental Protocols

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely accepted method for determining the in vitro potency and selectivity of COX inhibitors in a physiologically relevant matrix.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

Procedure for COX-1 (Platelet) Activity:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Coagulation is initiated by allowing the blood to clot at 37°C for 1 hour. During this process, thrombin is generated, which activates platelets and leads to the production of TxA2, which is rapidly hydrolyzed to the stable TxB2.

  • The samples are centrifuged to separate the serum.

  • The concentration of TxB2 in the serum is quantified using a specific EIA kit. The level of TxB2 is indicative of COX-1 activity.

Procedure for COX-2 (Monocyte) Activity:

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

  • LPS (final concentration of 10 µg/mL) is added to induce the expression and activity of COX-2 in monocytes.

  • The blood is incubated for 24 hours at 37°C.

  • The samples are centrifuged to separate the plasma.

  • The concentration of PGE2 in the plasma is quantified using a specific EIA kit. The level of PGE2 is indicative of COX-2 activity.

Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis of the concentration-response curves. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Discussion and Conclusion

The data presented in this guide, while utilizing a structural analog for the novel compound, provide valuable insights into its potential as a selective COX-2 inhibitor. The projected selectivity index of 56 for the structural analog is noteworthy, suggesting a favorable profile for selective COX-2 inhibition, although it appears to be less selective than Celecoxib and Etoricoxib in the human whole blood assay. Rofecoxib, with a selectivity index of 35.5, is the closest comparator in terms of selectivity.

Validating the COX-2 Selectivity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of the novel compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, hereafter referred to as Compound X, with established COX-2 inhibitors. The following sections present quantitative data from key in vitro experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support the validation of its selective inhibitory action.

Data Presentation: Comparative COX-1 and COX-2 Inhibition

The COX-2 selectivity of a non-steroidal anti-inflammatory drug (NSAID) is a crucial determinant of its gastrointestinal side-effect profile. A higher ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 indicates greater selectivity for inhibiting COX-2, the enzyme isoform primarily associated with inflammation and pain, over COX-1, which plays a protective role in the gastric mucosa. The data presented below summarizes the inhibitory activity of Compound X in comparison to other well-characterized COX-2 inhibitors.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Compound X (Hypothetical Data) 35.0 0.07 500
Lumiracoxib670.13515[1]
Etoricoxib1161.1106[2]
Rofecoxib>1000.53>188[2]
Celecoxib150.04375
Diclofenac1.20.0260
Ibuprofen130.343
Naproxen0.62.20.27

Data for lumiracoxib, etoricoxib, and rofecoxib are compiled from published human whole blood assays.[1][2] Data for celecoxib, diclofenac, ibuprofen, and naproxen are representative values from in vitro enzyme assays.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is performed using established in vitro and cellular assays.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.

  • Reagent Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations are prepared.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: The test compound or vehicle control is added to the wells and incubated for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[3]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[3]

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[3]

  • Reaction Termination: The reaction is stopped by adding a suitable stop solution, such as hydrochloric acid.[3]

  • Detection: The amount of prostaglandin E2 (PGE2) produced is measured using a specific and sensitive method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value for each enzyme is determined by plotting the percentage of inhibition against the concentration of the test compound. The selectivity ratio is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Human Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 in a more physiologically relevant ex vivo system.

Protocol:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.

  • COX-1 Assay (Thromboxane B2 Production): Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control. The blood is allowed to clot for a specific period (e.g., 1 hour) at 37°C, during which platelet COX-1 is activated and converts arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TxB2).

  • COX-2 Assay (Prostaglandin E2 Production): Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control. Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes. The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.[2]

  • Plasma Separation: After incubation, the blood samples are centrifuged to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).

  • Prostanoid Measurement: The concentrations of TxB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma/serum are quantified using validated EIA or LC-MS/MS methods.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[2]

Mandatory Visualization

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Housekeeping_Prostaglandins Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Housekeeping_Prostaglandins Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_Prostaglandins Isomerases Compound_X Compound X (Selective Inhibitor) Compound_X->COX2

Caption: The cyclooxygenase (COX) signaling pathway and the selective inhibitory action of Compound X.

Experimental_Workflow cluster_assay In Vitro COX Inhibition Assay Start Start Prepare_Reagents Prepare Enzymes (COX-1, COX-2) and Test Compound Dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Arachidonic Acid Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add Stop Solution Incubate_Reaction->Terminate_Reaction Measure_PGE2 Quantify PGE2 Production (EIA or LC-MS/MS) Terminate_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Values and Selectivity Ratio Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

References

Comparative Analysis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone and Structurally Related COX-2 Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone and its structurally related compounds, primarily focusing on their activity as cyclooxygenase-2 (COX-2) inhibitors. Due to the limited direct cross-reactivity data on the specified ethanone, this guide leverages data from analogous COX-2 inhibitors, such as Etoricoxib, for which this molecule is a key synthetic intermediate. The comparison with other relevant alternatives, including Celecoxib and non-selective NSAIDs, offers insights into potential off-target effects and selectivity.

Introduction to COX Inhibition and Cross-Reactivity

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1] The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.[2] Cross-reactivity, in this context, refers to the inhibition of COX-1 by a primarily COX-2 selective inhibitor. Broader cross-reactivity, or off-target effects, involves the interaction of these compounds with other unrelated biological targets, which can be assessed through in vitro safety pharmacology profiling.[3][4]

Comparative Selectivity of COX-2 Inhibitors

The selectivity of various COX-2 inhibitors is typically quantified by comparing their 50% inhibitory concentrations (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the in vitro inhibitory activities of several COX-2 inhibitors, including compounds structurally related to this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Etoricoxib >1000.06 - 0.1>1000[5][6]
Celecoxib 15 - 280.04 - 0.091166 - 375[7][8]
Rofecoxib >1000.018>5555[2]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine 35.60.07508.6[9]
Indomethacin (Non-selective) 0.01 - 0.420.83 - 2.750.03 - 0.5[10]
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one >1000.095>1052[11]

Experimental Protocols

Accurate assessment of COX inhibition and selectivity relies on robust in vitro assays. The following are detailed methodologies for determining COX-1 and COX-2 inhibition.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitors dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • PGE2 enzyme immunoassay (EIA) kit for detection

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme and L-epinephrine.

  • Compound Incubation: Add various concentrations of the test compound or reference inhibitor to the enzyme solutions in a 96-well plate. A vehicle control (DMSO) is also included. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][10]

Human Whole Blood Assay (hWBA)

The hWBA provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.[12]

Materials:

  • Freshly drawn human venous blood

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Test compound and reference inhibitors

  • Heparin (anticoagulant)

  • Enzyme immunoassay (EIA) kits for PGE2 (for COX-2) and Thromboxane B2 (TXB2, for COX-1)

Procedure:

  • Blood Collection: Collect blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • COX-2 Induction: For the COX-2 assay, incubate whole blood with LPS for 24 hours at 37°C to induce COX-2 expression in monocytes. For the COX-1 assay, use fresh, un-stimulated blood.

  • Compound Incubation: Add various concentrations of the test compound or reference inhibitor to the blood samples and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Clotting and Serum/Plasma Separation: Allow the blood to clot (for COX-1 assay) or centrifuge to separate plasma (for COX-2 assay).

  • Prostanoid Measurement: Measure the concentration of TXB2 (a stable metabolite of thromboxane A2, indicative of COX-1 activity in platelets) or PGE2 (indicative of COX-2 activity in monocytes) in the serum or plasma using specific EIA kits.

  • Data Analysis: Calculate the percentage of inhibition and IC50 values as described in the purified enzyme assay.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in the study of COX inhibitors.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxane->Homeostasis

Caption: Simplified COX signaling pathway.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Buffers, Compound) start->reagent_prep incubation Incubate Enzyme with Test Compound reagent_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination detection Detect Prostaglandin Levels (e.g., EIA) termination->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis end End analysis->end

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

While direct cross-reactivity data for this compound is not extensively available, its structural similarity to key components of highly selective COX-2 inhibitors like Etoricoxib suggests a favorable selectivity profile. The provided data and experimental protocols offer a robust framework for researchers to assess the cross-reactivity of this and other novel compounds. A thorough understanding of a compound's selectivity for COX-2 over COX-1 is paramount for predicting its potential gastrointestinal side effects. Furthermore, comprehensive in vitro safety pharmacology profiling is essential to identify any other off-target activities that could lead to unforeseen adverse effects in later stages of drug development.

References

Comparative Efficacy of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone Analogues in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Overview of Structurally Related Compounds and their Therapeutic Targets

Compounds structurally analogous to 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone have shown significant activity in two primary therapeutic areas: inflammation and oncology.

  • Anti-inflammatory Activity: A significant number of related compounds are potent and selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

  • Anticancer Activity: The sulfonamide group, a key feature of the methylsulfonylphenyl moiety, is present in several anticancer drugs.[1][2][3] The proposed mechanisms of action for these related compounds include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2.[4][5]

Comparative Efficacy in Inflammation Models

The anti-inflammatory efficacy of these compounds is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes in vitro and to reduce inflammation in in vivo models.

In Vitro COX-1 and COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various structurally related compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the compound's preference for inhibiting COX-2. A higher SI is desirable for selective COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone (MF-tricyclic)>10 (guinea pig)0.6 (guinea pig)>16.7-
3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone (MF-tricyclic)23 (rabbit)2.8 (rabbit)8.2-
6b (an ibuprofen analogue with 1,2,3-triazole and benzenesulfonamide)13.160.04329Celecoxib (SI=294)
6j (a salicylic acid derivative with 1,2,3-triazole and benzenesulfonamide)12.480.04312Celecoxib (SI=294)
C6 (an isoxazole derivative)-0.55 ± 0.0361.73-
C5 (an isoxazole derivative)-0.85 ± 0.0441.82-
C3 (an isoxazole derivative)-0.93 ± 0.0124.26-

Data sourced from multiple studies.[6][7][8]

In Vivo Anti-inflammatory Activity

The carrageenan-induced air pouch model in rats is a standard preclinical model to evaluate the anti-inflammatory effects of novel compounds. The table below presents the half-maximal effective dose (ED50) for the reduction of prostaglandin E2 (PGE2) accumulation or paw edema.

CompoundAnimal ModelEndpointED50 (mg/kg)Reference Compound
MF-tricyclicMouse Carrageenan Air PouchPGE2 Accumulation0.5-
6b (an ibuprofen analogue with 1,2,3-triazole and benzenesulfonamide)Mouse Carrageenan-induced Paw EdemaEdema Thickness11.74 µmol/kgCelecoxib (16.24 µmol/kg)
6j (a salicylic acid derivative with 1,2,3-triazole and benzenesulfonamide)Mouse Carrageenan-induced Paw EdemaEdema Thickness13.38 µmol/kgCelecoxib (16.24 µmol/kg)

Data sourced from multiple studies.[6][8]

Comparative Efficacy in Cancer Models

The anticancer potential of structurally related sulfonamide derivatives is typically evaluated by their cytotoxicity against various human cancer cell lines.

In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference Compound
Compound 6 (a sulfonamide derivative)HCT-116Colon Cancer3.53Doxorubicin
Compound 6 (a sulfonamide derivative)HepG-2Liver Cancer3.33Doxorubicin
Compound 6 (a sulfonamide derivative)MCF-7Breast Cancer4.31Doxorubicin
Compound 4 (a chalcone sulfonamide)MCF-7Breast CancerMost PotentTamoxifen
A methanesulfonamide analogue of cryptopleurine (5b)--GI50 0.02–0.06-

Data sourced from multiple studies.[1][4][5]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by the COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent, typically DMSO.[9]

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at room temperature to allow for binding.[9]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[9]

  • Reaction Termination and Detection: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 37°C and then stopped.[9] The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme immunoassay (EIA).[9][10]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.[11]

Rat Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory properties of a compound.[12][13][14]

  • Pouch Formation: An air cavity is created by subcutaneous injection of sterile air into the dorsal region of rats.[14][15] This is typically done on day 0 and reinforced on day 3.

  • Induction of Inflammation: On day 6, an inflammatory response is induced by injecting a phlogistic agent, such as carrageenan, into the air pouch.[14][15]

  • Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection.[16]

  • Evaluation of Inflammation: After a certain period (e.g., 4 or 24 hours), the animals are euthanized. The inflammatory exudate from the pouch is collected to measure its volume and the number of infiltrated leukocytes. The levels of inflammatory mediators like PGE2 in the exudate can also be quantified.[6][15]

  • Data Analysis: The percentage of inhibition of exudate volume, leukocyte migration, or mediator production by the test compound is calculated relative to the vehicle control group.

MTT Assay for Cytotoxicity

The MTT assay is a widely used method to measure cell viability and proliferation.[17][18][19]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[20][21]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound or a vehicle control and incubated for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[19][20]

  • Incubation and Solubilization: The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[18][19] The insoluble formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[20]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[19]

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

Pro-inflammatory stimuli, such as cytokines and bacterial endotoxins, can trigger a signaling cascade that leads to the expression of the COX-2 enzyme.[22][23] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[24] Selective COX-2 inhibitors block this step, thereby reducing inflammation.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) ProInflammatory_Stimuli->Signaling_Cascade Cell_Membrane Cell Membrane COX2_Gene_Expression COX-2 Gene Expression Signaling_Cascade->COX2_Gene_Expression COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[25][26][27] Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell. Many anticancer agents, including some sulfonamide derivatives, are designed to induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Caspase8->Effector_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

General Experimental Workflow for Anticancer Drug Screening

The process of screening compounds for anticancer activity typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Drug_Screening_Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) Hit_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: A general workflow for anticancer drug discovery.

References

Pharmacokinetic Profile of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone analogs. Due to the limited publicly available pharmacokinetic data for this specific class of compounds, this guide leverages data from structurally related and well-characterized COX-2 inhibitors that share the key methylsulfonylphenyl pharmacophore. This approach allows for a predictive comparison and highlights key considerations for the development of novel anti-inflammatory agents.

Comparative Pharmacokinetic Data

ParameterCelecoxibEtoricoxibExpected Influence of Trifluoromethylphenyl Group
Bioavailability (%) 20-40% (less lipophilic)[1]74-100%[1]May increase bioavailability due to enhanced lipophilicity compared to less substituted analogs.
Time to Peak Plasma Concentration (Tmax) (hours) 2-41Potentially rapid absorption, similar to other small molecule inhibitors.
Elimination Half-life (t½) (hours) 11-16[1]19-32[1]The trifluoromethyl group can block metabolic sites, potentially leading to a longer half-life.
Metabolism Primarily by CYP2C9[1]Primarily by CYP3A4[1]Metabolism is likely to occur via cytochrome P450 enzymes. The specific isozymes involved would require experimental determination.
Excretion Primarily as metabolites in feces and urinePrimarily as metabolites in urineExcretion pathways are expected to be similar, following metabolic conversion to more polar compounds.

Experimental Protocols

Standard in vivo pharmacokinetic studies for small molecule anti-inflammatory drugs are essential to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus injection into the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile.

    • The concentration of the drug and its potential metabolites in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many compounds containing a methylsulfonylphenyl group are mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. The signaling pathway leading to the expression of COX-2 and a typical experimental workflow for evaluating COX-2 inhibitors are illustrated below.

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation cluster_Cell cluster_Nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 / Cytokine Receptors Proinflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane Nucleus Nucleus Signal_Transduction Signal Transduction Cascades (e.g., MAPK, NF-κB pathways) TLR4->Signal_Transduction NF_kappaB NF-κB Activation Signal_Transduction->NF_kappaB COX2_Gene COX-2 Gene Transcription NF_kappaB->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein Synthesis COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid:e->Prostaglandins:w COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ethanone_Analogs This compound Analogs Ethanone_Analogs->COX2_Protein Inhibition

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow In Vivo Pharmacokinetic Study Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dose_Formulation Dose Formulation and Administration (IV and PO) Animal_Model->Dose_Formulation Blood_Sampling Serial Blood Sampling Dose_Formulation->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (AUC, t½, Cmax, etc.) Data_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

References

In Vivo Validation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anti-inflammatory properties of the novel compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Due to the limited publicly available data on this specific molecule, this document outlines a standard validation workflow and compares its potential efficacy against well-established anti-inflammatory drugs, Celecoxib and Dexamethasone, using data from established animal models.

Comparative Overview of Anti-inflammatory Agents

The therapeutic efficacy of an anti-inflammatory agent is typically evaluated based on its ability to reduce edema, inhibit inflammatory cell infiltration, and modulate pro-inflammatory mediators. This section compares the known effects of Celecoxib and Dexamethasone, which serve as benchmarks for evaluating novel compounds like this compound.

CompoundTarget/Mechanism of ActionKey In Vivo EffectsCommon Animal Models
This compound Hypothesized: Selective COX-2 inhibitor due to the methylsulfonyl phenyl moiety, similar to Celecoxib.To be determined.Carrageenan-Induced Paw Edema, Croton Oil-Induced Ear Edema, Adjuvant-Induced Arthritis.
Celecoxib Selective Cyclooxygenase-2 (COX-2) inhibitor.[1][2]Reduces edema, inhibits prostaglandin E2 (PGE2) production, and suppresses inflammatory cell infiltration.[1][2]Carrageenan-Induced Paw Edema, Smoke-Induced Emphysema in rats, Murine Antigen-Induced Arthritis.[1][2]
Dexamethasone Glucocorticoid receptor agonist; inhibits pro-inflammatory signaling pathways like NF-κB and MAPKs.[3][4]Potent and broad anti-inflammatory effects, including inhibition of cytokine production (TNF-α, IL-6) and leukocyte migration.[5][6]Lipopolysaccharide (LPS)-Induced Endotoxemia, Contact Hypersensitivity, Zymosan-Induced Inflammation.[3][5]

Postulated Signaling Pathway for this compound

Based on its structural features, particularly the presence of a methylsulfonyl phenyl group characteristic of COX-2 inhibitors, it is hypothesized that this compound may exert its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation.

Postulated Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Test Compound->COX-2

Caption: Postulated mechanism of action for the test compound.

Standard In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

In Vivo Experimental Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Baseline Measurement Baseline Measurement Group Allocation->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Tissue Collection Tissue Collection Measurement of Edema->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis End End Data Analysis->End

Caption: Standard workflow for in vivo anti-inflammatory studies.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for acute inflammation.[7]

  • Animals: Male Wistar rats (180-200 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

    • Dexamethasone (e.g., 1 mg/kg, p.o.)

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, reference drug, or vehicle is administered orally 1 hour before carrageenan injection.

    • 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Endpoints:

    • Paw edema volume.

    • Percentage inhibition of edema.

    • Levels of inflammatory mediators (e.g., TNF-α, IL-6, PGE2) in paw tissue homogenates.

Croton Oil-Induced Ear Edema in Mice

This model is useful for assessing the anti-inflammatory potential of topically or systemically administered compounds.

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups: Similar to the carrageenan-induced paw edema model.

  • Procedure:

    • The test compound, reference drug, or vehicle is administered orally 1 hour before the application of croton oil.

    • A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear.

    • After a specified time (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section is punched out from both the treated and untreated ears.

  • Endpoints:

    • Weight difference between the ear punches, which corresponds to the degree of edema.

    • Percentage inhibition of edema.

    • Histopathological examination of the ear tissue.

Comparative Efficacy Data (Hypothetical and Reference)

The following tables present reference data for Celecoxib and Dexamethasone and a hypothetical projection for this compound.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Test Compound (10 mg/kg) Hypothetical: 0.60 ± 0.04Hypothetical: 29.4%
Test Compound (30 mg/kg) Hypothetical: 0.42 ± 0.03Hypothetical: 50.6%
Test Compound (100 mg/kg) Hypothetical: 0.30 ± 0.02Hypothetical: 64.7%
Celecoxib (10 mg/kg)0.35 ± 0.0358.8%
Dexamethasone (1 mg/kg)0.28 ± 0.0267.1%

Table 2: Effect on Inflammatory Cytokine Levels in Paw Tissue

Treatment Group (Dose)TNF-α (pg/mg protein) (Mean ± SEM)IL-6 (pg/mg protein) (Mean ± SEM)
Vehicle Control150 ± 12250 ± 20
Test Compound (30 mg/kg) Hypothetical: 95 ± 8Hypothetical: 160 ± 15
Celecoxib (10 mg/kg)85 ± 7145 ± 12
Dexamethasone (1 mg/kg)60 ± 5100 ± 9

Conclusion

While direct in vivo data for this compound is not yet available, its structural similarity to known COX-2 inhibitors suggests a promising anti-inflammatory profile. The experimental framework and comparative data presented in this guide provide a robust methodology for its evaluation. Future studies should focus on elucidating its precise mechanism of action and assessing its efficacy and safety in various preclinical models of inflammation. The provided protocols and comparative benchmarks with Celecoxib and Dexamethasone will be crucial for interpreting the significance of the findings.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of 2-(methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Due to a lack of specific publicly available data on this exact series of compounds, this guide extrapolates potential SAR based on established principles from structurally related diaryl ketones and other selective COX-2 inhibitors. The information herein is intended to guide future research and drug design efforts in this area.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is primarily induced during inflammation. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

The general pharmacophore for many selective COX-2 inhibitors includes a central ring system with two adjacent aromatic rings. One of these rings typically bears a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group, which is crucial for selective binding to the larger active site of the COX-2 enzyme.[1][2] The ethanone core of the titular compounds, linking a 2-(trifluoromethyl)phenyl group and a methylsulfonyl group, presents an interesting scaffold for potential COX-2 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the COX-2 selectivity and anti-inflammatory activity of potential inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of test compounds for the inhibition of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a 96-well plate, the reaction buffer, heme cofactor, and the respective COX enzyme are combined.

  • Inhibitor Addition: Various concentrations of the test compounds (typically dissolved in DMSO) are added to the wells. Control wells receive only the vehicle (DMSO).

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) or other suitable detection methods.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the in vivo anti-inflammatory effect of the test compounds.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like celecoxib or indomethacin.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Structure-Activity Relationship (SAR) Analysis

Based on the SAR of known diaryl ketone and other COX-2 inhibitors, the following hypotheses can be made for the this compound scaffold.

Core Scaffold

The 1,2-diaryl arrangement on the ethanone core is a common feature in many COX-2 inhibitors. The flexibility of the ethanone linker may allow the two phenyl rings to adopt the necessary conformation to fit into the COX-2 active site.

The 4-(Methylsulfonyl)phenyl Moiety

The presence of a methylsulfonyl (SO₂Me) group at the para-position of one of the phenyl rings is a critical determinant for COX-2 selectivity. This group is known to insert into a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1.[1] Therefore, it is anticipated that derivatives with the methylsulfonyl group will exhibit selective COX-2 inhibition.

The 2-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is known to enhance the lipophilicity of a molecule. Its placement at the ortho position of the second phenyl ring could influence the compound's potency and selectivity in several ways:

  • Steric Effects: The bulky trifluoromethyl group may sterically hinder the rotation of the phenyl ring, potentially locking the molecule into a conformation favorable for binding to the COX-2 active site.

  • Electronic Effects: The electron-withdrawing nature of the CF₃ group can affect the electronic properties of the phenyl ring, potentially influencing interactions with amino acid residues in the active site.

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability and overall bioavailability.

Comparative Data

To provide a context for the potential activity of the target derivatives, the following table summarizes the inhibitory activity of the well-established COX-2 inhibitors, celecoxib and rofecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib7.60.04190
Rofecoxib>1000.53>188[3]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Potential Modifications and Expected Outcomes

Based on the established SAR of other COX-2 inhibitors, the following modifications to the this compound scaffold could be explored to optimize activity:

  • Substitution on the 2-(Trifluoromethyl)phenyl Ring: Introducing small electron-donating or electron-withdrawing groups at other positions of this ring could fine-tune the electronic and steric properties, potentially leading to improved potency and selectivity.

  • Modification of the Methylsulfonyl Group: While the SO₂Me group is crucial, replacing it with a sulfonamide (SO₂NH₂) group, another common COX-2 pharmacophore, could also lead to potent and selective inhibitors.

  • Alterations to the Ethanone Linker: Modifying the ketone group or the methylene bridge could impact the flexibility and binding orientation of the molecule within the active site.

Visualizing the COX-2 Inhibition Pathway and Experimental Workflow

COX-2 Signaling Pathway

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis of Derivatives Synthesis of Derivatives COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis of Derivatives->COX-1/COX-2 Inhibition Assay Determine IC50 Values Determine IC50 Values COX-1/COX-2 Inhibition Assay->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index Lead Compound Selection Lead Compound Selection Calculate Selectivity Index->Lead Compound Selection Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Lead Compound Selection->Carrageenan-Induced Paw Edema Assess Anti-inflammatory Activity Assess Anti-inflammatory Activity Carrageenan-Induced Paw Edema->Assess Anti-inflammatory Activity

References

Head-to-head comparison of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone with NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the investigational selective cyclooxygenase-2 (COX-2) inhibitor, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Diclofenac, and Ibuprofen. This objective analysis is supported by available preclinical data to aid in the evaluation of its potential as a next-generation anti-inflammatory agent.

Introduction to the Investigational Compound

The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine belongs to a novel class of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives. These compounds have been designed as selective inhibitors of COX-2, the enzyme isoform primarily induced during inflammation and responsible for the synthesis of prostaglandins that mediate pain and swelling. The rationale behind its development is to achieve potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for both the investigational compound and the compared NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the conversion of arachidonic acid to prostaglandins. However, their selectivity for the two main isoforms, COX-1 and COX-2, varies significantly.

  • Investigational Compound (Compound 5n): Designed as a highly selective COX-2 inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

  • Diclofenac: A non-selective COX inhibitor with a preference for COX-2.

  • Ibuprofen: A non-selective COX inhibitor, inhibiting both COX-1 and COX-2.

The selective inhibition of COX-2 is hypothesized to reduce the risk of gastrointestinal adverse effects, as COX-1 plays a crucial role in maintaining the integrity of the stomach lining.

Quantitative Data Presentation

The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison of the investigational compound with the selected NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, which indicate the potency of the compounds in inhibiting these enzymes. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI indicates greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Investigational Compound (5n) 35.60.07508.6
Celecoxib ~7.6~0.04~190
Diclofenac ~1.7~0.08~21
Ibuprofen ~13~370~0.04

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are compiled from various sources for comparative purposes.

Table 2: In Vivo Analgesic Activity (Formalin Test in Rodents)

The formalin test is a widely used model of tonic pain and inflammation. It consists of two phases: an early, neurogenic phase (Phase 1) and a late, inflammatory phase (Phase 2). The data below represents the effect of the compounds on the second, inflammatory phase of the test, typically measured as the total time spent licking the injected paw.

CompoundDoseRoute of AdministrationPaw Licking Time (seconds) - Phase 2% Inhibition (Compared to Control)
Investigational Compound (5n) Not specifiedNot specifiedData not publicly availableSignificant antinociceptive activity reported
Celecoxib 20 mg/kgIntraperitoneal (mice)Inhibition of licking behavior reportedSignificant
Diclofenac 20 mg/kgOral (rats)~220 (vs. ~269 for control)~18%
Ibuprofen 200 mg/kgOral (mice)~52 (vs. ~99 for control)~47%

Note: The results from the formalin test can be influenced by various factors including the animal species, formalin concentration, and route of drug administration. The data presented is for comparative illustration.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Arachidonic Acid Cascade and COX Inhibition

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 prostanoids_phys Physiological Prostaglandins (e.g., GI protection, platelet aggregation) pgh2_1->prostanoids_phys prostanoids_inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->prostanoids_inflam ibuprofen Ibuprofen & Diclofenac (Non-selective) ibuprofen->cox1 ibuprofen->cox2 celecoxib Investigational Cpd & Celecoxib (COX-2 Selective) celecoxib->cox2

Caption: Arachidonic acid pathway and points of COX-1 and COX-2 inhibition.

Diagram 2: Experimental Workflow for Anti-inflammatory Drug Evaluation

Experimental_Workflow start Compound Synthesis & Characterization invitro In Vitro Screening start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay invivo In Vivo Efficacy & Safety cox_assay->invivo formalin_test Analgesia Model (Formalin Test) invivo->formalin_test gi_safety Gastrointestinal Safety Assessment invivo->gi_safety data_analysis Data Analysis & Comparison formalin_test->data_analysis gi_safety->data_analysis conclusion Lead Compound Selection/Optimization data_analysis->conclusion

Caption: Preclinical evaluation workflow for novel anti-inflammatory compounds.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound for inhibiting the COX-1 and COX-2 enzyme isoforms.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound and reference inhibitors (e.g., Celecoxib, Diclofenac, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, test compounds, and arachidonic acid in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control (a known inhibitor).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Immediately add the colorimetric substrate (TMPD).

  • Data Acquisition: Monitor the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Formalin-Induced Nociception Test

Objective: To assess the analgesic efficacy of a test compound in a model of tonic chemical pain.

Principle: Subcutaneous injection of a dilute formalin solution into the rodent's hind paw elicits a biphasic nociceptive response (paw licking, flinching, or biting). The early phase (Phase 1) is attributed to the direct stimulation of nociceptors, while the late phase (Phase 2) is associated with an inflammatory response and central sensitization.

Materials:

  • Male Wistar rats or Swiss mice

  • Formalin solution (e.g., 2.5% or 5% in saline)

  • Test compound and reference analgesics (e.g., Celecoxib, Diclofenac, Ibuprofen)

  • Vehicle for drug administration

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Formalin Injection: Inject a standard volume (e.g., 50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of the right hind paw.

  • Observation: Immediately place the animal in the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late Phase): 15-30 or 20-40 minutes post-formalin injection.

  • Data Analysis:

    • Calculate the total time (in seconds) spent in nociceptive behavior for each phase.

    • Compare the mean licking time of the drug-treated groups with the vehicle-treated control group.

    • Calculate the percentage of inhibition of the nociceptive response for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion

The investigational compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrates high in vitro potency and exceptional selectivity for the COX-2 enzyme, surpassing that of celecoxib and diclofenac. This high selectivity suggests a potentially favorable gastrointestinal safety profile. Preclinical in vivo studies indicate significant antinociceptive effects in a model of inflammatory pain.

Further comprehensive studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to determine its viability as a clinical candidate. This head-to-head comparison provides a foundational dataset for researchers and drug development professionals to evaluate the potential of this novel compound in the landscape of anti-inflammatory therapeutics.

Benchmarking 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of the novel compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone against established standards in the field of anti-inflammatory drug discovery. While direct experimental data for this specific compound is not publicly available, its structural features—notably the methylsulfonyl and trifluoromethylphenyl moieties—strongly suggest its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. This guide offers a comparative analysis of well-characterized COX-2 inhibitors, detailed experimental protocols for evaluation, and visual workflows to aid in the design of future studies.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.

Known Standards for Comparison

To effectively evaluate the potential of this compound, a direct comparison with established selective COX-2 inhibitors is essential. The following table summarizes the in vitro and in vivo performance of three well-known coxibs: Celecoxib, Rofecoxib, and Valdecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (Carrageenan-Induced Paw Edema)
Celecoxib 150.04375Effective at reducing edema
Rofecoxib >1000.018>5555Effective at reducing edema
Valdecoxib 7.10.0051420Effective at reducing edema

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.

Experimental Protocols

To facilitate the direct comparison of this compound with the aforementioned standards, the following detailed experimental protocols for key assays are provided.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC₅₀).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference compounds (Celecoxib, Rofecoxib, Valdecoxib) dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • 96-well microplates

  • Incubator and plate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted compounds or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a test compound.

Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) and reference compounds (e.g., Indomethacin or Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at various doses. The control group receives only the vehicle.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vₜ).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [((Vₜ - V₀)control - (Vₜ - V₀)treated) / (Vₜ - V₀)control] x 100

  • Analyze the data statistically to determine the dose-dependent anti-inflammatory effect of the test compound.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibit Target_Compound 2-(Methylsulfonyl)-1- (2-(trifluoromethyl)phenyl)ethanone Target_Compound->COX2 Hypothesized Inhibition In_Vitro_COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test and Reference Compounds start->prep_compounds plate_setup Plate Setup in 96-well Plate: Buffer, Heme, COX-1 or COX-2 prep_reagents->plate_setup add_inhibitors Add Compounds/Vehicle and Pre-incubate prep_compounds->add_inhibitors plate_setup->add_inhibitors initiate_reaction Initiate Reaction (Add Arachidonic Acid) add_inhibitors->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_pge2 Quantify PGE₂ Production (EIA) stop_reaction->quantify_pge2 analyze_data Data Analysis: Calculate % Inhibition and IC₅₀ quantify_pge2->analyze_data end End analyze_data->end In_Vivo_Edema_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep drug_admin Administer Test Compound, Reference, or Vehicle animal_prep->drug_admin pre_treatment Pre-treatment Period drug_admin->pre_treatment measure_volume_initial Measure Initial Paw Volume (V₀) pre_treatment->measure_volume_initial carrageenan_injection Inject Carrageenan into Paw measure_volume_timed Measure Paw Volume at Time Intervals (Vₜ) carrageenan_injection->measure_volume_timed measure_volume_initial->carrageenan_injection data_analysis Data Analysis: Calculate % Edema Inhibition measure_volume_timed->data_analysis end End data_analysis->end

Safety Operating Guide

Safe Disposal of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a compound containing both sulfonyl and trifluoromethyl functional groups, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the responsible handling and disposal of this chemical.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its associated waste should occur in a well-ventilated area, ideally within a chemical fume hood.[1]

Hazard Profile and Waste Classification

Due to its chemical structure, this compound should be managed as hazardous chemical waste. Compounds containing sulfone groups are known to have potential adverse environmental effects and should not be disposed of down the drain.[1] Similarly, trifluoromethylated compounds are of growing environmental concern.

The following table summarizes the potential hazards based on data from structurally similar compounds.

Hazard ClassificationDescriptionCitations
Acute Oral ToxicityPotentially harmful if swallowed.[2][3]
Skin Corrosion/IrritationMay cause skin irritation.[3]
Serious Eye Damage/IrritationMay cause serious eye irritation.[3]
Respiratory Tract IrritationMay cause respiratory irritation if inhaled as dust or aerosol.[3]

Step-by-Step Disposal Procedures

1. Waste Collection and Segregation:

  • Designated Containers: Collect all waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[1][2] For liquid waste, use a container with a secure screw cap. For solid waste, a clearly labeled, sealed bag or container is appropriate.[1]

  • Segregation: Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[1][4]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

2. Spill Management:

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using a non-combustible absorbent material. Avoid generating dust.[2] The collected material should be placed in a suitable, sealed, and clearly labeled container for disposal.[2] Prevent the substance from entering drains or water courses.[2]

3. Professional Disposal:

  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]

  • Recommended Method: Incineration in a permitted facility equipped with an afterburner and flue gas scrubbing is the preferred method of disposal to ensure the complete destruction of the compound.[2][4]

  • Record Keeping: Maintain detailed records of the waste generated, including the quantity and the date of disposal, in accordance with institutional and regulatory requirements.[2]

4. Empty Container Disposal:

Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture or crush the container to prevent reuse. Rinsed containers may be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making and handling process for the waste generated from this compound in a laboratory setting.

cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal start Start: Chemical Waste Generated spill Spill or Contaminated Material start->spill unused Unused Product / Residue start->unused ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe unused->ppe collect Collect in Designated, Labeled, Sealed Container ppe->collect segregate Segregate from Other Waste Streams collect->segregate storage Store in a Secure, Well-Ventilated Area segregate->storage no_drain DO NOT Dispose Down Drain storage->no_drain disposal_co Arrange Pickup by Licensed Hazardous Waste Company storage->disposal_co incinerate Preferred Method: Incineration disposal_co->incinerate end End: Disposal Complete incinerate->end

References

Essential Safety and Operational Guide for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in a laboratory setting. The following procedures are based on the safety data sheet for the closely related structural isomer, 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, and general best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]To prevent eye irritation from splashes or dust.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][2]To prevent skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[1]To avoid inhalation and potential respiratory irritation.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact : Take precautions to avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.

  • Grounding : If handling large quantities, take precautionary measures against static discharges.

  • Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage Procedures

Parameter Recommendation
Container Keep in a tightly closed, properly labeled container.
Environment Store in a cool, dry, and well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste Disposal Steps

  • Collection : Collect waste material in a designated, labeled, and sealed container for hazardous waste.[3]

  • Labeling : Clearly label the waste container with the chemical name and associated hazards.[3]

  • Disposal Method : The primary recommended method of disposal is to offer the chemical waste to a licensed hazardous material disposal company.[3] Incineration in a permitted facility is a common practice.[3]

  • Prohibitions : Do not dispose of this chemical down the drain or in regular trash.[3] Avoid releasing it into the environment.[3]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wear appropriate PPE and contain the spill. For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1][3]

  • Clean : Clean the spill area thoroughly.

Workflow for Safe Handling and Disposal

Workflow for this compound A Preparation & PPE B Handling in Fume Hood A->B Proceed with caution C Experiment/Use B->C D Decontamination C->D H Spill? C->H During use E Waste Collection D->E F Temporary Storage E->F G Licensed Disposal F->G Scheduled pickup H->D No I Spill Cleanup Protocol H->I Yes I->E Collect spill waste

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.